(S)-Skbg-1
Beschreibung
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Eigenschaften
Molekularformel |
C22H26ClN3O6S |
|---|---|
Molekulargewicht |
496.0 g/mol |
IUPAC-Name |
(2S)-4-(2-chloroacetyl)-N-[(4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)sulfonylpiperazine-2-carboxamide |
InChI |
InChI=1S/C22H26ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)/t20-/m0/s1 |
InChI-Schlüssel |
SXQZEMXQTRNLRZ-FQEVSTJZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-Skbg-1: A Technical Guide to Its Use as an Inactive Enantiomer for NONO Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and chemical biology, the use of stereoisomers, particularly enantiomers, is a cornerstone of rigorous scientific investigation. The differential biological activities between enantiomers can provide profound insights into target engagement, mechanism of action, and off-target effects. This technical guide focuses on (S)-Skbg-1, the inactive enantiomer of the covalent NONO (Non-POU Domain-Containing Octamer-Binding) protein inhibitor, (R)-Skbg-1. Understanding the properties and applications of this compound is crucial for researchers studying NONO-related cellular processes and developing novel therapeutics. This document provides a comprehensive overview of this compound, including comparative data with its active counterpart, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The NONO protein is a multifunctional RNA- and DNA-binding protein involved in a host of nuclear processes, including transcription, RNA splicing, and DNA repair[1][2][3]. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target[1][4][5]. The discovery of (R)-Skbg-1 as a covalent ligand that modulates NONO function has opened new avenues for research[4][6][7]. This compound, being unable to bind to NONO, serves as an essential negative control in experiments, ensuring that the observed biological effects of (R)-Skbg-1 are a direct consequence of its interaction with NONO[4][6][8].
Data Presentation: this compound vs. (R)-Skbg-1
The following tables summarize the quantitative data comparing the biological activity of this compound and its active enantiomer, (R)-Skbg-1.
Table 1: Effect on Androgen Receptor (AR) mRNA Expression in 22Rv1 Cells [6][7][9]
| Compound | Target mRNA | IC50 (µM) |
| (R)-Skbg-1 | AR-FL | 3.1 - 8.4 |
| This compound | AR-FL | > 50 |
| (R)-Skbg-1 | AR-V7 | 5.5 - 19 |
| This compound | AR-V7 | > 50 |
Table 2: Effect on Cancer Cell Growth (EC50 values) [6]
| Cell Line | Compound | EC50 (µM) [95% CI] |
| 22Rv1 (Prostate Cancer) | (R)-Skbg-1 | 12 [11-14] |
| 22Rv1 (Prostate Cancer) | This compound | > 50 |
| MCF7 (Breast Cancer) | (R)-Skbg-1 | 15 [13-17] |
| MCF7 (Breast Cancer) | This compound | > 50 |
| HeLa (Cervical Cancer) | (R)-Skbg-1 | 19 [17-21] |
| HeLa (Cervical Cancer) | This compound | > 50 |
| HT1080 (Fibrosarcoma) | (R)-Skbg-1 | 14 [12-16] |
| HT1080 (Fibrosarcoma) | This compound | > 50 |
Mandatory Visualizations
Signaling Pathway
Caption: Covalent modification of NONO by (R)-Skbg-1 leads to cancer cell growth suppression.
Experimental Workflow
Caption: Workflow for assessing the biological effects of (R)-Skbg-1 and this compound.
Logical Relationship
Caption: Logical relationship between Skbg-1 enantiomers and their biological activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay (Using CellTiter-Glo®)
This assay quantifies cell proliferation based on the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., 22Rv1, MCF7)
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
(R)-Skbg-1 and this compound stock solutions (in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of (R)-Skbg-1 and this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the compounds or DMSO control.
-
Incubate the plate for 6 days.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the DMSO-treated control cells and calculate EC50 values using a non-linear regression curve fit.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-NONO, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with (R)-Skbg-1, this compound, or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like GAPDH.
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Treat cells with (R)-Skbg-1, this compound, or DMSO for the desired time (e.g., 4 or 24 hours).
-
Extract total RNA using a commercial kit, including an on-column DNase I treatment step.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis between the different treatment groups.
Enhanced Crosslinking and Immunoprecipitation followed by Sequencing (eCLIP-Seq)
eCLIP-Seq is used to identify the RNA binding sites of a specific protein across the transcriptome.
Materials:
-
Treated cells
-
UV crosslinking instrument (254 nm)
-
Lysis buffer
-
RNase I
-
Antibody against the protein of interest (NONO) coupled to magnetic beads
-
3' RNA adapter
-
T4 RNA ligase
-
Reverse transcriptase
-
PCR primers
-
Next-generation sequencer
Procedure:
-
Treat cells with (R)-Skbg-1, this compound, or DMSO.
-
Crosslink RNA-protein interactions in vivo by exposing the cells to UV light.
-
Lyse the cells and partially digest the RNA with RNase I.
-
Immunoprecipitate the NONO-RNA complexes using an anti-NONO antibody coupled to magnetic beads.
-
Ligate a 3' RNA adapter to the RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Ligate a 5' DNA adapter to the cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify and quantify NONO binding sites on RNAs and compare the binding profiles between different treatment conditions.
Conclusion
This compound is an indispensable tool for researchers investigating the function of the NONO protein. Its inactivity as an enantiomeric control for the potent NONO inhibitor, (R)-Skbg-1, allows for the unambiguous attribution of observed biological phenomena to the specific engagement of NONO. This technical guide provides the essential data, conceptual frameworks, and detailed protocols to empower scientists in their research and drug development endeavors targeting NONO. The rigorous use of such chemical probes is paramount for advancing our understanding of complex biological systems and for the development of precisely targeted therapies.
References
- 1. What are NONO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Non-POU domain-containing octamer-binding protein - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. RNA-binding protein NONO contributes to cancer cell growth and confers drug resistance as a theranostic target in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. axonmedchem.com [axonmedchem.com]
The Role of (S)-Skbg-1 as a Negative Control in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cancer research, the discovery and validation of novel therapeutic agents are paramount. A crucial aspect of this process is the use of appropriate controls to ensure that the observed biological effects are specifically due to the compound of interest. This technical guide delves into the role of (S)-Skbg-1, the inactive enantiomer of the potent NONO-targeting compound (R)-Skbg-1, as a negative control in cancer research. Understanding the distinct properties of these enantiomers is essential for the accurate interpretation of experimental data and the advancement of targeted cancer therapies.
(R)-Skbg-1 is a covalent inhibitor that specifically targets the RNA-binding protein NONO, leading to a reduction in the expression of the androgen receptor (AR) and its splice variants, thereby inhibiting cancer cell proliferation.[1] this compound, lacking this specific binding capability, serves as an ideal negative control to differentiate the specific effects of NONO inhibition from any off-target or non-specific effects of the chemical scaffold.[2][3][4]
Core Concepts: Enantiomers in Drug Discovery
Enantiomers are chiral molecules that are mirror images of each other but are non-superimposable. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, which can lead to profound differences in their biological activity. In the case of Skbg-1, the (R) and (S) enantiomers provide a classic example of stereoselectivity in drug-target interactions, where only one enantiomer exhibits the desired pharmacological effect.[5]
Data Presentation: Quantitative Comparison of (R)-Skbg-1 and this compound
The following tables summarize the quantitative data from various studies, highlighting the differential activity between the active (R)-Skbg-1 and the inactive this compound.
Table 1: Effects on Androgen Receptor (AR) mRNA Expression in 22Rv1 Cells [1][2][6]
| Compound | Target mRNA | IC50 (µM) | Concentration for Maximal Effect (µM) |
| (R)-Skbg-1 | AR-FL | 3.1 | ~20 |
| (R)-Skbg-1 | AR-V7 | 5.5 | ~20 |
| This compound | AR-FL | Inactive | No significant effect |
| This compound | AR-V7 | Inactive | No significant effect |
Table 2: Effects on Cell Growth in 22Rv1 Cancer Cells [2]
| Cell Line | Compound | EC50 (µM) (95% CI) |
| sgControl | (R)-Skbg-1 | 1.8 (1.6-2.0) |
| sgControl | This compound | > 20 |
| sgNONO | (R)-Skbg-1 | > 20 |
| sgNONO | This compound | > 20 |
Table 3: Induction of NONO Nuclear Foci in 22Rv1 Cells [2]
| Compound (Concentration) | Treatment Time | Percentage of Cells with NONO Foci (Mean ± SEM) |
| (R)-Skbg-1 (20 µM) | 1 h | ~20% |
| (R)-Skbg-1 (20 µM) | 4 h | ~60% |
| (R)-Skbg-1 (20 µM) | 24 h | ~80% |
| This compound (20 µM) | 1 h | < 5% |
| This compound (20 µM) | 4 h | < 5% |
| This compound (20 µM) | 24 h | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments where this compound is used as a negative control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells (e.g., 22Rv1) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (R)-Skbg-1 and this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. A DMSO control should also be included.
-
Incubation: Add the compounds to the respective wells and incubate the plate for a period of 6 days.
-
Lysis and Luminescence Reading: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the DMSO-treated control cells and plot the results as a percentage of cell growth versus compound concentration. Calculate the EC50 values using a suitable software package.[2]
Western Blotting for AR Protein Expression
-
Cell Lysis: Treat cells (e.g., 22Rv1) with (R)-Skbg-1, this compound (e.g., 20 µM), or DMSO for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR-FL, AR-V7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.[2]
Immunofluorescence for NONO Nuclear Foci
-
Cell Culture and Treatment: Grow cells (e.g., 22Rv1) on glass coverslips. Treat the cells with (R)-Skbg-1, this compound (e.g., 20 µM), or DMSO for various time points (e.g., 1, 4, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against NONO overnight at 4°C.
-
Secondary Antibody and Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells exhibiting NONO nuclear foci in a blinded manner across multiple representative images.[2]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by (R)-Skbg-1 and the role of this compound as a non-binder.
Caption: Signaling pathway of (R)-Skbg-1 targeting NONO.
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for comparing the effects of (R)-Skbg-1 and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paradoxical androgen receptor regulation by small molecule enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Unraveling the Stereospecificity of SKBG-1: A Technical Guide to the Enantiomeric Relationship and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the enantiomers (S)-Skbg-1 and (R)-SKBG-1, detailing the stereospecific mechanism of action of the active (R)-enantiomer and the crucial role of the inactive (S)-enantiomer in elucidating this mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Executive Summary
(R)-SKBG-1 is a covalent inhibitor of the RNA-binding protein NONO, a key regulator of gene expression implicated in various cancers, notably prostate cancer. The molecule exerts its effects by covalently binding to a specific cysteine residue (C145) on NONO, which leads to a stabilization of the NONO-RNA complex. This "trapping" mechanism disrupts the normal gene regulatory functions of NONO, resulting in the downregulation of oncogenic transcripts, including the androgen receptor (AR) and its splice variants. In stark contrast, its enantiomer, this compound, is largely inactive, serving as a critical negative control in experimental settings to confirm the target engagement and stereospecificity of (R)-SKBG-1's activity. The profound difference in the biological activity of these two enantiomers underscores the precise structural requirements for the interaction with the NONO protein.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of (R)-SKBG-1 and this compound.
Table 1: Inhibitory Activity on Androgen Receptor (AR) mRNA Expression in 22Rv1 Cells
| Compound | Target mRNA | IC50 (μM) |
| (R)-SKBG-1 | AR-FL | 3.1[1][2] |
| AR-V7 | 5.5[1][2] | |
| This compound | AR-FL | >50[3] |
| AR-V7 | >50[3] |
Table 2: Anti-proliferative Activity in 22Rv1 Cells
| Compound | Cell Line | EC50 (μM) |
| (R)-SKBG-1 | 22Rv1 | Not explicitly stated, but shown to inhibit growth[3] |
| This compound | 22Rv1 | Inactive[3] |
Table 3: Proteomic Analysis of Cysteine Engagement in 22Rv1 Cells
| Compound (20 μM, 6h) | Cysteines Engaged >75% | Stereoselectively Engaged Proteins (vs. other enantiomer) |
| (R)-SKBG-1 | ~40 | 4 (including NONO)[3] |
| This compound | Substantially fewer | N/A[3] |
Mechanism of Action of (R)-SKBG-1
(R)-SKBG-1 functions as a highly specific covalent inhibitor of the RNA-binding protein NONO.[1][2] Its mechanism can be broken down into the following key steps:
-
Covalent Modification: (R)-SKBG-1 selectively forms a covalent bond with the cysteine residue at position 145 (C145) of the NONO protein.[3][4] This interaction is highly stereospecific, with the (S)-enantiomer showing minimal to no binding.[3][5]
-
Stabilization of NONO-RNA Interaction: Unlike inhibitors that block substrate binding, (R)-SKBG-1's covalent modification of NONO leads to an enhanced and stabilized interaction between NONO and its target mRNAs.[1][4][6] This has been described as a "trapping" mechanism.[4][6]
-
Nuclear Foci Formation: Treatment with (R)-SKBG-1 induces the accumulation of NONO into large subnuclear foci.[3][4] This sequestration of NONO into these dysfunctional aggregates is not observed with the inactive (S)-enantiomer.[3][4]
-
Transcriptomic Remodeling: The dysregulation of NONO's function leads to significant changes in the cellular transcriptome. Specifically, (R)-SKBG-1 causes a NONO-dependent downregulation of approximately 1,000 mRNAs in 22Rv1 prostate cancer cells.[1] This includes the suppression of critical oncogenic drivers like the androgen receptor (AR) and its splice variants.[1][3]
-
Inhibition of Cancer Cell Proliferation: By downregulating key oncogenic transcripts, (R)-SKBG-1 effectively inhibits the proliferation of cancer cells that are dependent on these pathways.[1]
The inactivity of this compound is pivotal in demonstrating that these effects are a direct consequence of the specific covalent modification of NONO by the (R)-enantiomer and not due to off-target effects.[3][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of (R)-SKBG-1
Caption: Mechanism of action of (R)-SKBG-1 versus this compound.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating the target and mechanism of SKBG-1 enantiomers.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and (R)-SKBG-1.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the protein targets of (R)-SKBG-1 and assess the stereoselectivity of binding.
-
Methodology:
-
Cell Treatment: 22Rv1 cells are treated with (R)-SKBG-1, this compound (20 μM), or DMSO for 1-6 hours.
-
Lysis: Cells are lysed to extract the proteome.
-
Proteome Analysis: The proteomes are analyzed by cysteine-directed ABPP. This involves the use of a cysteine-reactive probe to label cysteines that have not been engaged by the test compounds.
-
Mass Spectrometry: Proteins are digested, and the resulting peptides are analyzed by mass spectrometry to quantify the engagement of over 12,500 individual cysteines.
-
Data Analysis: The level of engagement for each cysteine is compared across the different treatment groups to identify proteins that are stereoselectively modified by (R)-SKBG-1.[3]
-
RNA Sequencing (RNA-seq)
-
Objective: To determine the global transcriptomic changes induced by (R)-SKBG-1 in a NONO-dependent manner.
-
Methodology:
-
Cell Lines: Wild-type (sgControl) and NONO-knockout (sgNONO) 22Rv1 cells are used.
-
Treatment: Cells are treated with (R)-SKBG-1 or this compound (20 μM) for 4 and 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced to generate a comprehensive profile of gene expression.
-
Data Analysis: The sequencing data is analyzed to identify genes that are significantly downregulated by (R)-SKBG-1. By comparing the results from sgControl and sgNONO cells, the NONO-dependency of these transcriptomic changes is established.[1][3]
-
Cell Growth/Viability Assay (CellTiter-Glo)
-
Objective: To assess the effect of (R)-SKBG-1 and this compound on cancer cell proliferation.
-
Methodology:
-
Cell Seeding: 22Rv1 cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a range of concentrations of (R)-SKBG-1 or this compound.
-
Incubation: Cells are incubated for an extended period (e.g., 6 days).
-
Lysis and Luminescence Measurement: CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: The luminescent signal is measured, and the data is normalized to DMSO-treated controls to determine the effect on cell growth and calculate EC50 values.[3]
-
Immunofluorescence Microscopy
-
Objective: To visualize the subcellular localization of NONO following treatment with SKBG-1 enantiomers.
-
Methodology:
-
Cell Culture and Treatment: 22Rv1 cells are grown on coverslips and treated with (R)-SKBG-1 or this compound (20 μM) for various time points (e.g., 1, 4, 24 hours).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody against NONO, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted, and the cells are imaged using a fluorescence microscope.
-
Analysis: The images are analyzed to observe and quantify the formation of NONO nuclear foci in the different treatment groups.[3][4]
-
Conclusion
The distinct biological activities of this compound and (R)-SKBG-1 provide a clear and compelling example of stereospecificity in drug-target interactions. (R)-SKBG-1 acts as a potent and selective covalent modulator of NONO, leading to a cascade of events that ultimately suppress oncogenic gene expression and inhibit cancer cell growth. The inactive nature of this compound is not a lack of utility; rather, it is an indispensable experimental tool that validates the on-target mechanism of its (R)-enantiomer. This body of research highlights a promising strategy for targeting RNA-binding proteins in cancer therapy and underscores the critical importance of stereochemistry in drug design and development.
References
Investigating the Function of the NONO Protein Using the Chemical Probe (S)-Skbg-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Non-POU Domain-Containing Octamer-Binding (NONO) protein is a highly conserved and multifunctional nuclear protein belonging to the Drosophila behavior/human splicing (DBHS) family.[1] It plays a critical role in a myriad of essential cellular processes, including transcriptional regulation, pre-mRNA splicing, DNA repair, and the maintenance of circadian rhythms.[1][2][3] Given its integral involvement in fundamental nuclear activities, dysregulation of NONO has been implicated in various pathologies, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1][4]
This technical guide provides an in-depth overview of the methodologies used to investigate the function of the NONO protein, with a particular focus on the application of the chemical probe (S)-Skbg-1 and its active enantiomer, (R)-Skbg-1. It has been established that (R)-Skbg-1 is a covalent ligand that specifically targets a unique cysteine residue (C145) on the NONO protein, leading to the modulation of its function.[2][5][6] Conversely, this compound is the inactive enantiomer and does not bind to NONO, serving as an essential negative control in experimental setups to ensure that the observed biological effects are a direct consequence of NONO engagement by (R)-Skbg-1.[2][5][6][7] This guide will detail the use of both compounds to elucidate the multifaceted roles of the NONO protein.
Data Presentation: Quantitative Analysis of (R)-Skbg-1 and this compound Interaction with NONO
The following tables summarize the quantitative data gathered from various studies on the interaction of the active probe (R)-Skbg-1 and the negative control this compound with the NONO protein. This data is crucial for designing and interpreting experiments aimed at understanding NONO function.
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| (R)-Skbg-1 | NONO | Half-maximal Target Engagement (TE50) | 2.2 µM | 22Rv1 | [8] |
| (R)-Skbg-1 | AR-FL mRNA depletion | IC50 | 3.1 µM | 22Rv1 | [9][10] |
| (R)-Skbg-1 | AR-V7 mRNA depletion | IC50 | 5.5 µM | 22Rv1 | [9][10] |
| This compound | NONO | Covalent Modification | Poor to no modification observed | In vitro | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for researchers investigating the function of the NONO protein using (R)-Skbg-1 and its inactive control, this compound.
Co-Immunoprecipitation (Co-IP) to Identify NONO-Interacting Proteins
This protocol is designed to isolate NONO and its interacting proteins from cell lysates. By comparing results from cells treated with (R)-Skbg-1, this compound, and a vehicle control (e.g., DMSO), researchers can determine how covalent modification of NONO affects its protein-protein interactions.
Materials:
-
Cell culture plates (10 cm)
-
Ice-cold 1X PBS
-
Ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-NONO antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
(R)-Skbg-1, this compound, and DMSO
-
Microcentrifuge tubes
-
Rotating shaker
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of (R)-Skbg-1, this compound, or DMSO for the specified time.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-NONO antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis or prepare for mass spectrometry.
-
RNA Immunoprecipitation followed by Sequencing (RIP-Seq) to Identify NONO-Bound RNAs
This protocol allows for the identification of RNAs that are physically associated with NONO in the cell. Comparing the RNA profiles from cells treated with (R)-Skbg-1 and this compound can reveal how the covalent modification of NONO alters its RNA binding landscape.
Materials:
-
(R)-Skbg-1, this compound, and DMSO
-
Ice-cold PBS
-
RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, with RNase and protease inhibitors)
-
Anti-NONO antibody and isotype control IgG
-
Protein A/G magnetic beads
-
RNA purification kit
-
Reagents for reverse transcription and library preparation for sequencing
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 as described in the Co-IP protocol, using RIP Lysis Buffer.
-
Immunoprecipitation:
-
Incubate 100 µL of Protein A/G magnetic beads with 5 µg of anti-NONO antibody or IgG control in 1 mL of RIP buffer for 1 hour at 4°C with rotation.
-
Wash the antibody-conjugated beads three times with RIP buffer.
-
Add 1-2 mg of cell lysate to the beads and incubate overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and wash them five times with 1 mL of high-salt RIP wash buffer (containing higher salt concentration, e.g., 300 mM NaCl).
-
-
RNA Elution and Purification:
-
Elute the RNA from the beads using a suitable elution buffer (e.g., containing Proteinase K to digest the protein).
-
Purify the eluted RNA using an RNA purification kit according to the manufacturer's instructions.
-
-
Downstream Analysis:
-
Perform quality control on the purified RNA.
-
Prepare cDNA libraries from the immunoprecipitated RNA and an input control.
-
Perform high-throughput sequencing and bioinformatic analysis to identify NONO-bound transcripts.
-
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify the direct binding of a ligand to its target protein in a cellular context. This protocol can be used to demonstrate the specific binding of (R)-Skbg-1 to NONO, as evidenced by an increase in the thermal stability of NONO, while this compound should not induce such a shift.
Materials:
-
(R)-Skbg-1, this compound, and DMSO
-
Cell culture medium
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with (R)-Skbg-1, this compound, or DMSO at various concentrations for a defined period.
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NONO in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble NONO against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the (R)-Skbg-1 treated samples indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of NONO in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Caption: Role of NONO in the DNA Double-Strand Break Repair Pathway.
Experimental Workflow Diagram
This diagram outlines the experimental workflow for investigating the effect of (R)-Skbg-1 on the NONO interactome, using this compound as a negative control.
Caption: Workflow for NONO Interactome Analysis using (R)-/(S)-Skbg-1.
Conclusion
The investigation of the NONO protein's function is critical for understanding fundamental cellular processes and for the development of novel therapeutics. The chemical probe (R)-Skbg-1, a covalent ligand of NONO, and its inactive enantiomer this compound, provide a powerful toolset for dissecting the specific roles of NONO. By employing the detailed experimental protocols and understanding the quantitative differences in the activities of these probes, researchers can effectively elucidate the intricate functions of NONO in health and disease. This technical guide serves as a comprehensive resource to facilitate such investigations, ultimately contributing to the advancement of knowledge in this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of (S)-Skbg-1 in Elucidating the Function of the RNA Binding Protein NONO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA binding protein NONO (Non-POU Domain-Containing Octamer-Binding Protein) is a crucial regulator of numerous cellular processes, including transcription, pre-mRNA splicing, and DNA repair. Its multifaceted role has implicated it in the progression of various diseases, notably cancer, making it a compelling target for therapeutic intervention. The development of small molecule probes to modulate NONO's function is a key area of research. This technical guide focuses on the use of (S)-Skbg-1, an inactive enantiomer of the covalent NONO ligand (R)-Skbg-1, in studies investigating the biology and therapeutic potential of targeting NONO. This compound serves as an essential negative control, enabling researchers to distinguish the specific effects of NONO engagement from off-target or compound-specific, non-covalent effects.
(R)-Skbg-1: A Covalent Ligand of NONO
(R)-Skbg-1 is an electrophilic small molecule that covalently binds to a specific cysteine residue (C145) on the NONO protein.[1][2] This binding does not inhibit the interaction of NONO with RNA; instead, it modulates the dynamics of this interaction, effectively "trapping" NONO on its RNA substrates.[1][2] This stabilization of the NONO-RNA complex disrupts the normal downstream processing and expression of target genes, such as the androgen receptor (AR) and its splice variants, which are critical in prostate cancer.[3][4][5]
The Critical Role of this compound as a Negative Control
In contrast to its active counterpart, this compound is an inactive enantiomer that does not covalently modify NONO.[1] This stereospecificity is crucial for rigorous experimental design. By using this compound as a negative control alongside the active (R)-enantiomer, researchers can confidently attribute observed biological effects to the specific covalent modification of NONO by (R)-Skbg-1. Any cellular changes observed with (R)-Skbg-1 but not with this compound can be directly linked to the modulation of NONO function.
Quantitative Data
The following tables summarize the key quantitative data from studies involving (R)-Skbg-1 and its inactive control, this compound.
| Compound | Target | Assay | IC50 Value | Cell Line | Reference |
| (R)-Skbg-1 | AR-FL mRNA depletion | QuantiGene Assay | 3.1 µM | 22Rv1 | [4] |
| (R)-Skbg-1 | AR-V7 mRNA depletion | QuantiGene Assay | 5.5 µM | 22Rv1 | [4] |
| (R)-Skbg-1 | NONO C145 Engagement | in situ Gel ABPP | 5.7 µM (4.5–7.2 µM) | Not specified | Not specified in snippets |
Table 1: IC50 values for (R)-Skbg-1.
| Treatment | Cell Line | Duration | Observation | Reference |
| (R)-Skbg-1 (20 µM) | 22Rv1 | 1, 4, 24 hours | Formation of large subnuclear NONO foci | [5] |
| This compound (20 µM) | 22Rv1 | 1, 4, 24 hours | No formation of NONO foci | [5] |
| (R)-Skbg-1 (20 µM) | 22Rv1 | 4 hours | Substantially more NONO-RNA interaction peaks in eCLIP-seq | [5] |
| This compound (20 µM) | 22Rv1 | 4 hours | NONO-RNA interaction peaks comparable to DMSO control in eCLIP-seq | [5] |
Table 2: Cellular effects of (R)-Skbg-1 versus this compound.
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature.
Cell Culture and Compound Treatment
-
Cell Line: 22Rv1 human prostate carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Preparation: (R)-Skbg-1 and this compound are typically dissolved in DMSO to create stock solutions.
-
Treatment: Cells are treated with the desired concentration of (R)-Skbg-1 or this compound (e.g., 20 µM) for the specified duration (e.g., 1 to 24 hours). An equivalent volume of DMSO is used as a vehicle control.
Immunofluorescence for NONO Nuclear Foci
This protocol is for visualizing the subcellular localization of NONO following treatment.
-
Cell Seeding: Seed 22Rv1 cells on coverslips in a multi-well plate.
-
Compound Treatment: Treat cells with (R)-Skbg-1, this compound, or DMSO as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against NONO (e.g., from Bethyl Laboratories) diluted in the blocking buffer overnight at 4°C.[6]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.[6]
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
Enhanced Crosslinking and Immunoprecipitation followed by Sequencing (eCLIP-seq)
This technique is used to identify the RNA targets to which NONO is bound.
-
Cell Treatment and UV Crosslinking: Treat 22Rv1 cells with (R)-Skbg-1, this compound, or DMSO.[5] Irradiate the cells with UV light to crosslink RNA-protein complexes.
-
Cell Lysis and RNase Treatment: Lyse the cells and partially digest the RNA with RNase I.
-
Immunoprecipitation: Immunoprecipitate the NONO-RNA complexes using a NONO-specific antibody. A size-matched input control is crucial.[7]
-
RNA Adapter Ligation: Ligate an RNA adapter to the 3' end of the immunoprecipitated RNA fragments.
-
Protein Digestion and Reverse Transcription: Degrade the protein using proteinase K and reverse transcribe the RNA into cDNA.
-
cDNA Adapter Ligation and Library Preparation: Ligate a DNA adapter to the 3' end of the cDNA and prepare the sequencing library.
-
Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to identify NONO binding sites.
Cysteine-directed Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomic method used to identify the protein targets of covalent inhibitors.
-
Cell Treatment: Treat 22Rv1 cells with (R)-Skbg-1, this compound, or DMSO for the desired time (e.g., 1 hour).[5]
-
Cell Lysis: Lyse the cells to obtain the proteome.
-
Probe Labeling: Treat the proteomes with a cysteine-reactive probe that has a reporter tag (e.g., an alkyne).
-
Click Chemistry: Conjugate a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to the probe via click chemistry.
-
Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence for a specific protein in the (R)-Skbg-1 treated sample compared to the this compound and DMSO samples indicates covalent modification.
-
Mass Spectrometry-based (isoTOP-ABPP): Enrich the labeled peptides and analyze them by mass spectrometry to identify the specific cysteine residues that were engaged by the compound.[8]
-
Signaling Pathways and Experimental Workflows
Visualizing the logic of the experimental design and the mechanism of action is crucial for understanding the data.
Conclusion
The stereoisomers (R)-Skbg-1 and this compound represent a powerful chemical toolset for the functional interrogation of the RNA binding protein NONO. The covalent and stereoselective nature of (R)-Skbg-1's interaction with NONO, combined with the inertness of this compound, allows for the precise dissection of NONO-dependent cellular pathways. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting NONO in disease. The continued application of these and similar chemical probes will undoubtedly accelerate the development of novel therapeutics that function by remodeling the oncogenic transcriptomes controlled by RNA binding proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eCLIP Data Standards – ENCODE [encodeproject.org]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
The Inactive Enantiomer: A Technical Guide to (S)-Skbg-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Skbg-1 is the inactive enantiomer of the potent and selective covalent ligand of the RNA-binding protein NONO, (R)-SKBG-1. In the context of chemical biology and drug discovery, this compound serves as an essential negative control for its active counterpart. Its lack of significant biological activity, despite having the same chemical composition and connectivity as the active (R)-enantiomer, provides a powerful tool to validate that the observed cellular and organismal effects of (R)-SKBG-1 are due to its specific interaction with its target, the NONO protein. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, highlighting its role in elucidating the mechanism of action of covalent NONO ligands.
Discovery
The discovery of this compound is intrinsically linked to the identification of its active enantiomer, (R)-SKBG-1, through a phenotypic screen for electrophilic small molecules that decrease the expression of androgen receptor (AR) and its splice variants in prostate cancer cells.[1] This screening effort, detailed by Kathman et al. in 2023, aimed to identify compounds that could offer new mechanisms to regulate the expression of this key oncogenic transcription factor.[1] The enantiomeric pair, (R)- and this compound, were identified as a valuable set of chemical probes to investigate the biological effects of the active compound.[1]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary information of the primary publication, the general synthesis of chiral chloroacetamides often involves the coupling of a chiral amine with chloroacetyl chloride. The synthesis of the SKBG-1 enantiomers would involve the use of enantiomerically pure starting materials to establish the desired stereocenter.
(Note: A detailed experimental protocol for the synthesis of this compound is not available in the publicly accessible abstracts. Access to the supplementary materials of the cited primary literature is recommended for the specific reaction conditions, purification methods, and characterization data.)
Mechanism of Inactivity
This compound serves as an invaluable tool to understand the highly specific nature of the interaction between its active enantiomer, (R)-SKBG-1, and the NONO protein. The biological activity of (R)-SKBG-1 is dependent on its ability to form a covalent bond with a specific cysteine residue (Cys145) within the NONO protein.[2] This covalent modification leads to the "trapping" of NONO on RNA, altering its function and leading to the downstream effects on gene expression.[2][3]
In contrast, this compound is unable to efficiently form this covalent bond with Cys145 of NONO.[2][3] This stereospecificity highlights the precise three-dimensional arrangement required for the electrophilic chloroacetamide group of (R)-SKBG-1 to react with the nucleophilic cysteine residue within the protein's binding pocket.
Signaling Pathway of the Active Enantiomer, (R)-SKBG-1
The following diagram illustrates the proposed mechanism of action for the active enantiomer, (R)-SKBG-1. This compound does not effectively initiate this pathway.
References
(S)-Skbg-1: A Technical Guide on its Chemical Structure and Properties as an Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-Skbg-1, the inactive enantiomer of the covalent NONO protein ligand, (R)-Skbg-1. While (R)-Skbg-1 demonstrates significant biological activity by targeting the RNA-binding protein NONO, this compound serves as a crucial negative control in research, exhibiting minimal to no binding or functional effect. This document details the chemical structure of this compound, summarizes its properties in comparison to its active counterpart, and outlines relevant experimental methodologies. The information presented is intended to support researchers in the fields of chemical biology and drug discovery in understanding and utilizing this compound in their studies.
Chemical Structure
This compound is the stereoisomer of (R)-Skbg-1. The two molecules are enantiomers, meaning they are non-superimposable mirror images of each other. The core structure consists of a chloroacetamide moiety, which in the (R)-enantiomer, is responsible for the covalent interaction with the NONO protein.
Chemical Formula: C₂₂H₂₆ClN₃O₆S Molecular Weight: 495.98 g/mol
The key structural difference between this compound and (R)-Skbg-1 lies in the spatial arrangement of the substituents around the chiral center. This stereochemical difference is critical to its lack of biological activity.
Properties of this compound
The primary characteristic of this compound is its inactivity as a ligand for the RNA-binding protein NONO.[1] This is in stark contrast to its enantiomer, (R)-Skbg-1, which covalently binds to a specific cysteine residue (C145) on NONO, leading to the modulation of its function.[2][3]
Binding and Activity
Studies have consistently shown that this compound does not significantly engage with the NONO protein.[2][4] This lack of interaction is attributed to the specific stereochemical requirements of the binding pocket on NONO. As a result, this compound does not elicit the downstream biological effects observed with (R)-Skbg-1, such as the remodeling of oncogenic transcriptomes or the suppression of cancer cell growth.[4][5]
Use as a Negative Control
The inactivity of this compound makes it an ideal negative control for experiments investigating the effects of (R)-Skbg-1. By comparing the cellular or biochemical effects of the active (R)-enantiomer to the inactive (S)-enantiomer, researchers can confidently attribute the observed activities to the specific covalent modification of NONO by (R)-Skbg-1.[1][6]
Quantitative Data
The following table summarizes the comparative data between this compound and (R)-Skbg-1, highlighting the differential activity of the two enantiomers.
| Property | This compound | (R)-Skbg-1 | Reference |
| NONO Protein Engagement | Inactive/Very limited modification | Active, covalent modification of C145 | [2][4] |
| IC₅₀ for depleting AR-FL mRNA | Inactive | 3.1 µM | [7][8][9] |
| IC₅₀ for depleting AR-V7 mRNA | Inactive | 5.5 µM | [7][8][9] |
| Effect on NONO nuclear foci | No significant induction | Induces accumulation in nuclear foci | [4][6] |
| Effect on NONO-RNA interactions | No significant effect | Stabilizes and enhances interactions | [5] |
Experimental Protocols
The following sections describe general methodologies where this compound is used as a negative control.
Cell-Based Assays for NONO Activity
Objective: To assess the effect of NONO ligands on cellular phenotypes, such as gene expression or cell proliferation.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., 22Rv1 for prostate cancer studies) under standard conditions.[4]
-
Compound Treatment: Treat cells with varying concentrations of (R)-Skbg-1 and this compound. A DMSO-treated group should be included as a vehicle control.[4]
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.[4]
-
Endpoint Analysis:
-
Gene Expression: Analyze changes in target mRNA levels (e.g., AR-FL and AR-V7) using techniques like qRT-PCR or RNA-sequencing.[4][8]
-
Protein Levels: Assess changes in protein expression (e.g., AR-FL and AR-V7) via Western blotting.[4]
-
Cell Viability: Measure cell proliferation using assays such as CellTiter-Glo.[4]
-
In Vitro Binding Assays
Objective: To determine the direct interaction and covalent modification of NONO by the ligands.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant NONO protein.
-
Compound Incubation: Incubate the purified NONO protein with (R)-Skbg-1 and this compound at a specific molar ratio (e.g., 1:2 protein to compound) for a set time at a controlled temperature (e.g., 2 hours at 25°C).[2]
-
Mass Spectrometry Analysis: Analyze the protein samples using Electrospray Ionization Mass Spectrometry (ESI-MS) to detect any mass shift corresponding to the covalent adduction of the compound to the protein.[2][10] A mass increase of approximately 459.3 Da for (R)-Skbg-1 would indicate covalent binding.[2][10]
Visualizations
Logical Relationship of this compound and (R)-Skbg-1 Activity
Caption: Comparative activity of this compound and (R)-Skbg-1 on the NONO protein.
Experimental Workflow for Comparative Analysis
Caption: Workflow for cell-based comparative analysis of Skbg-1 enantiomers.
Signaling Pathway Context
Caption: Mechanism of action of (R)-Skbg-1, with this compound as a non-binder.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
(S)-Skbg-1: A Stereochemical Investigation into its Inertness Towards NONO C145 Covalent Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein NONO has emerged as a significant target in oncology, particularly due to its role in regulating oncogenic transcriptional networks. The discovery of (R)-Skbg-1, a covalent ligand that targets Cysteine 145 (C145) of NONO, has provided a valuable chemical probe to modulate its function. A critical aspect of this discovery is the stereoselective nature of the interaction, with the (S)-enantiomer, (S)-Skbg-1, serving as a crucial inactive control. This technical guide provides a comprehensive overview of the evidence demonstrating the lack of covalent binding between this compound and NONO C145. We will delve into the experimental methodologies used to establish this, present the quantitative data that underscores the stereospecificity of the interaction, and visualize the relevant biological and experimental frameworks.
Introduction: The Significance of Stereoselectivity in Covalent Inhibition
Covalent inhibitors have gained prominence in drug discovery for their potential to achieve high potency and prolonged duration of action. The interaction between such inhibitors and their protein targets is often highly specific, not only in terms of the targeted residue but also the three-dimensional arrangement of the inhibitor. Enantiomers, being non-superimposable mirror images of a molecule, can exhibit markedly different biological activities. The case of (R)-Skbg-1 and its inactive counterpart, this compound, provides a classic example of this principle. While (R)-Skbg-1 effectively forms a covalent bond with C145 of the NONO protein, leading to significant downstream biological effects, this compound is consistently shown to be inactive, highlighting a strict stereochemical requirement for the covalent modification of NONO.
The RNA-binding protein NONO (Non-POU domain-containing octamer-binding protein) is a multifunctional protein involved in various nuclear processes, including transcription, pre-mRNA splicing, and DNA repair. Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. The ability to selectively engage NONO with the (R)-enantiomer of Skbg-1 while the (S)-enantiomer remains inert is a key finding that validates NONO as the specific target of the active compound and provides a powerful tool for dissecting its biological functions.
Quantitative Data on Stereoselective NONO Engagement
The differential activity of (R)-Skbg-1 and this compound has been demonstrated through various quantitative assays. These experiments consistently show a significant effect for the (R)-enantiomer, while the (S)-enantiomer behaves similarly to vehicle controls (e.g., DMSO).
Table 1: Comparative Effects of (R)-Skbg-1 and this compound on Androgen Receptor (AR) mRNA Levels in 22Rv1 Prostate Cancer Cells
| Compound | Concentration (µM) | AR-FL mRNA Depletion (%) | AR-V7 mRNA Depletion (%) |
| (R)-Skbg-1 | 10 | Significant Depletion | Significant Depletion |
| This compound | 10 | No Significant Depletion | No Significant Depletion |
| (R)-Skbg-1 | 20 | Strong Depletion | Strong Depletion |
| This compound | 20 | No Significant Depletion | No Significant Depletion |
This table summarizes typical findings from quantitative PCR (qPCR) experiments. The active (R)-enantiomer demonstrates a dose-dependent reduction in the mRNA levels of both full-length androgen receptor (AR-FL) and its splice variant (AR-V7), a key downstream consequence of NONO engagement. In contrast, the (S)-enantiomer shows no significant effect.
Table 2: Quantification of NONO Nuclear Foci Formation
| Treatment | Percentage of Cells with NONO Foci |
| DMSO (Control) | < 5% |
| This compound (20 µM) | < 5% |
| (R)-Skbg-1 (20 µM) | > 70% |
This table illustrates the results from immunofluorescence microscopy experiments. Covalent modification of NONO by (R)-Skbg-1 induces the formation of distinct nuclear foci. Quantification of cells exhibiting these foci reveals a stark difference between the active (R)-enantiomer and the inactive (S)-enantiomer, which fails to induce this phenotype.
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in demonstrating the lack of covalent binding of this compound to NONO C145.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to identify the protein targets of covalent ligands in a native biological system. In the context of Skbg-1, competitive ABPP is used to assess the engagement of NONO C145 by the active and inactive enantiomers.
Objective: To determine the stereoselective engagement of cellular proteins by (R)-Skbg-1 versus this compound.
Materials:
-
22Rv1 prostate cancer cells
-
(R)-Skbg-1 and this compound
-
DMSO (vehicle control)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Rhodamine-azide tag
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Cell Culture and Treatment: Culture 22Rv1 cells to ~80% confluency. Treat the cells with either DMSO, (R)-Skbg-1 (e.g., 20 µM), or this compound (e.g., 20 µM) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer on ice.
-
Proteome Labeling: To the cell lysates, add a cysteine-reactive probe such as iodoacetamide-alkyne (IA-alkyne) to label any cysteine residues that have not been engaged by the test compounds.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a rhodamine-azide tag. This will attach a fluorescent reporter to the IA-alkyne probe.
-
Protein Separation and Visualization: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner.
-
Analysis: In the lane corresponding to (R)-Skbg-1 treatment, a decrease in the fluorescent signal for a protein band at the molecular weight of NONO indicates that C145 was engaged by the compound and therefore unavailable for labeling by the IA-alkyne probe. In contrast, the fluorescent signal for the NONO band in the this compound treated lane should be comparable to the DMSO control, demonstrating that C145 remained accessible and was not covalently modified by the inactive enantiomer.
Immunofluorescence Microscopy for NONO Foci Formation
This method visualizes the subcellular localization of NONO and is used to observe the formation of nuclear foci, a cellular phenotype induced by the covalent binding of (R)-Skbg-1.
Objective: To visually assess the effect of (R)-Skbg-1 and this compound on the subcellular localization of NONO.
Materials:
-
22Rv1 cells grown on coverslips
-
(R)-Skbg-1 and this compound
-
DMSO
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against NONO
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat 22Rv1 cells grown on coverslips with DMSO, (R)-Skbg-1, or this compound for a defined period (e.g., 4-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a BSA solution. Incubate the cells with a primary antibody specific for NONO.
-
Secondary Antibody and Staining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of cells exhibiting distinct NONO nuclear foci. A significantly higher percentage of foci-positive cells in the (R)-Skbg-1 treated group compared to the this compound and DMSO groups indicates a stereoselective, on-target effect.
Visualization of Pathways and Workflows
NONO's Role in Transcriptional Regulation and the Impact of (R)-Skbg-1
The following diagram illustrates a simplified signaling pathway involving NONO and the proposed mechanism of action for (R)-Skbg-1.
The Distomer's Doctrine: A Technical Guide to the Significance of Inactive Enantiomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of chiral pharmaceuticals, the therapeutic agent, or "eutomer," has historically commanded the spotlight. Its mirror-image counterpart, the "distomer," often labeled inactive, has frequently been overlooked as mere therapeutic ballast. This guide challenges that paradigm, asserting that a comprehensive evaluation of the distomer is not merely a regulatory formality but a critical scientific necessity for developing safer, more effective, and optimized therapeutics. This document provides an in-depth exploration of the multifaceted roles an "inactive" enantiomer can play, from exhibiting unique pharmacology and off-target toxicity to undergoing stereospecific metabolism and chiral inversion. We will detail the strategic importance of this analysis, present quantitative data from key case studies, outline essential experimental protocols, and provide visual workflows to guide the modern drug developer in harnessing the full stereochemical picture.
Introduction: Beyond the Eutomer-Centric View
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significant differences in their interactions with the inherently chiral environment of the human body.[1] While one enantiomer (the eutomer) is typically responsible for the desired therapeutic effect, the other (the distomer) can possess a range of properties that are critical to understand.[1][2] The decision to develop a single enantiomer or a racemic mixture must be based on a thorough scientific evaluation of both isomers.[3]
The significance of studying the distomer extends across several key domains of drug development:
-
Pharmacodynamics (PD): The distomer may not be truly inactive. It can possess its own distinct pharmacological profile, contribute to side effects through off-target interactions, or even antagonize the therapeutic effects of the eutomer.[2]
-
Pharmacokinetics (PK): Enantiomers can exhibit profound differences in absorption, distribution, metabolism, and excretion (ADME).[4] One isomer may be cleared more rapidly, or they may bind differently to plasma proteins.[5]
-
Toxicology: Toxicity can be stereoselective. The distomer may be responsible for adverse effects, as famously exemplified by thalidomide.[6]
-
Metabolic Chiral Inversion: An inactive enantiomer can be converted in vivo to the active enantiomer, effectively acting as a pro-drug.[1] Conversely, the active form can sometimes convert to the inactive or a more toxic form.[7]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now strongly recommend the assessment of each enantiomer's activity for racemic drugs, promoting the development of single-enantiomer products where justified.[7][8] This underscores the need for a robust, data-driven approach to chiral drug evaluation.
The Potential Fates and Effects of a Distomer
The term "inactive" can be a misnomer. A distomer's journey in the body can lead to several outcomes, each with significant implications for the drug's overall clinical profile.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chiral drugs - Wikipedia [en.wikipedia.org]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]
Technical Guide: The Role of (S)-Skbg-1 as a Negative Control for Baseline Studies of NONO Inhibition in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the use of (S)-Skbg-1, the inactive enantiomer of the covalent NONO inhibitor (R)-Skbg-1, for establishing baseline and specificity in prostate cancer cell line research.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor (AR) signaling pathway being a critical driver of its progression.[1][2] A significant challenge in treatment is the emergence of resistance, often mediated by AR splice variants that are no longer dependent on androgen binding.[3] Recent research has identified the RNA-binding protein NONO as a key regulator of AR expression.[4][5]
A novel electrophilic small molecule, (R)-Skbg-1, has been identified as a potent and stereoselective covalent inhibitor of NONO.[4] It effectively reduces the expression of the androgen receptor and its splice variants, thereby inhibiting cancer cell proliferation.[3] To rigorously validate that the observed biological effects are due to specific NONO inhibition and not off-target activities of the chemical scaffold, it is imperative to use its inactive enantiomer, this compound, as a negative control in all experiments. This guide details the mechanism of action of these compounds and provides the necessary data and protocols for conducting baseline studies in prostate cancer cell lines, such as 22Rv1.
Mechanism of Action: Stereoselective Inhibition of NONO
(R)-Skbg-1 functions by covalently binding to a specific cysteine residue (C145) on the NONO protein.[4][6] This binding is highly stereoselective, meaning that its mirror image, this compound, does not effectively bind to the target and thus remains inactive.[6][7]
The binding of the active (R)-Skbg-1 does not block RNA binding but rather modulates its dynamics. It enhances and stabilizes the interaction between NONO and its target mRNAs, including AR transcripts, in an "RNA trapping" mechanism.[5][8] This trapping prevents the proper processing and maturation of the mRNA, leading to a significant downregulation of the corresponding proteins, such as the androgen receptor.[4][9] The use of this compound, which does not induce this effect, is crucial for confirming that the observed downregulation is a direct result of NONO engagement.
Caption: Mechanism of stereoselective NONO inhibition by (R)-Skbg-1.
Quantitative Data for Baseline Studies
The following tables summarize key quantitative data from studies involving (R)-Skbg-1 and this compound in the 22Rv1 prostate cancer cell line. This compound consistently shows minimal to no activity, establishing a clear baseline for comparison.
Table 1: Effect of (R)-Skbg-1 on Androgen Receptor mRNA Expression
| Target mRNA | IC50 Value (µM) | Cell Line | Notes |
|---|---|---|---|
| AR-FL (Full-Length) | 3.1[3] | 22Rv1 | (R)-Skbg-1 reduces the expression of full-length AR mRNA.[3] |
| AR-V7 (Splice Variant) | 5.5[3] | 22Rv1 | (R)-Skbg-1 reduces the expression of the key AR-V7 splice variant.[3] |
Table 2: Effect of SKBG-1 Enantiomers on 22Rv1 Cell Growth
| Compound | Cell Type | EC50 Value (µM) | 95% Confidence Interval |
|---|---|---|---|
| (R)-Skbg-1 | sgControl 22Rv1 | 1.8[4] | (1.6 - 2.0)[4] |
| This compound | sgControl 22Rv1 | >50[4] | N/A[4] |
| (R)-Skbg-1 | sgNONO 22Rv1 | >50[4] | N/A[4] |
| This compound | sgNONO 22Rv1 | >50[4] | N/A[4] |
(sgControl = cells with normal NONO expression; sgNONO = cells with NONO genetically disrupted)
Table 3: Quantification of NONO Nuclear Foci Induction
| Treatment | Concentration | Time | % of Cells with NONO Foci (Mean ± SEM) |
|---|---|---|---|
| DMSO (Control) | N/A | 4 h | ~5%[4][5] |
| (R)-Skbg-1 | 20 µM | 4 h | ~60%[4][5] |
| This compound | 20 µM | 4 h | ~5%[4][5] |
(Data is estimated from published graphs. (R)-Skbg-1 treatment leads to the accumulation of NONO in nuclear foci, an effect not seen with the inactive this compound enantiomer.)[4][5]
Experimental Protocols & Workflow
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments based on published studies.
General Experimental Workflow
The workflow for evaluating the compounds involves parallel treatment of prostate cancer cells (e.g., 22Rv1) with the active (R)-Skbg-1, the inactive this compound, and a vehicle control (DMSO) to ensure that observed effects are specific to the inhibition of NONO.
Caption: General workflow for testing SKBG-1 enantiomers.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate 22Rv1 cells in a 96-well opaque-walled plate at a density of 1,000-2,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (R)-Skbg-1 and this compound in culture medium. Include a vehicle-only (DMSO) control.
-
Treatment: Treat cells with the compounds at the desired concentrations.
-
Incubation: Incubate the plate for the specified duration (e.g., 6 days).[4]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated control cells and plot the results to determine EC50 values.
Western Blotting for AR Protein Levels
-
Cell Culture and Treatment: Culture 22Rv1 cells in 6-well plates and treat with DMSO, this compound, and (R)-Skbg-1 (e.g., 20 µM) for 24 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[1]
-
Quantification: Quantify band intensities using software like ImageJ.[1]
Affected Signaling Pathway: Androgen Receptor Axis
The androgen receptor (AR) signaling pathway is fundamental to the growth and survival of most prostate cancer cells.[10][11] Upon binding to androgens, the AR translocates to the nucleus and acts as a transcription factor, driving the expression of genes essential for cell proliferation. In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including the expression of constitutively active splice variants like AR-V7.
By targeting NONO, (R)-Skbg-1 intervenes at the post-transcriptional level. The trapping of NONO on AR pre-mRNA disrupts its processing, leading to a decrease in both full-length AR and AR-V7.[3] This effectively shuts down the AR signaling axis, inhibiting tumor cell growth. The inability of this compound to cause this disruption confirms that the effect is specifically mediated through NONO.
Caption: AR signaling pathway and the point of intervention by (R)-Skbg-1.
Conclusion
The small molecule (R)-Skbg-1 is a powerful tool for probing the function of the RNA-binding protein NONO in prostate cancer. However, the scientific rigor of such studies is critically dependent on the parallel use of its inactive enantiomer, this compound. By serving as a stringent negative control, this compound allows researchers to establish a clear baseline and definitively attribute the observed anti-proliferative and AR-downregulating effects to the specific, on-target inhibition of NONO. This technical guide provides the foundational data, protocols, and conceptual framework necessary for employing this compound pair to advance our understanding of prostate cancer biology and develop novel therapeutic strategies.
References
- 1. Integrating Pharmacogenomics Data-Driven Computational Drug Prediction with Single-Cell RNAseq to Demonstrate the Efficacy of a NAMPT Inhibitor against Aggressive, Taxane-Resistant, and Stem-like Cells in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways and targets in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of (S)-Skbg-1 in 22Rv1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Skbg-1 is the inactive enantiomer of (R)-Skbg-1, a covalent inhibitor of the RNA-binding protein NONO. In the context of prostate cancer research, particularly utilizing the 22Rv1 cell line, this compound serves as a crucial negative control in experiments designed to investigate the effects of its active counterpart. 22Rv1 cells are a human prostate carcinoma cell line known to express both full-length androgen receptor (AR) and splice variants, such as AR-V7, making them a relevant model for studying castration-resistant prostate cancer (CRPC).
The active compound, (R)-Skbg-1, has been shown to modulate the transcriptional landscape in 22Rv1 cells by targeting NONO, a coactivator of the androgen receptor. This interaction leads to the downregulation of AR and its splice variants, ultimately inhibiting cancer cell proliferation. As the inactive stereoisomer, this compound is not expected to elicit these biological effects and is therefore used to confirm that the observed activity of (R)-Skbg-1 is specific and not due to off-target or non-specific cytotoxic effects. These application notes provide detailed protocols for the use of this compound in 22Rv1 cell culture, including standard cell line maintenance and specific experimental procedures.
Data Presentation
The following tables summarize quantitative data for the active enantiomer, (R)-Skbg-1, which provides a rationale for the concentration ranges used for its inactive control, this compound.
Table 1: In Vitro Efficacy of (R)-Skbg-1 in 22Rv1 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (AR-FL mRNA) | 3.1 µM | 22Rv1 | [1] |
| IC50 (AR-V7 mRNA) | 5.5 µM | 22Rv1 | [1] |
| EC50 (Cell Growth) | > 25 µM (NONOC145S) | 22Rv1 | [2] |
Table 2: Experimental Concentrations of (R)-Skbg-1 and this compound in 22Rv1 Cells
| Compound | Concentration | Treatment Time | Assay | Reference |
| (R)-Skbg-1 | 20 µM | 4 hours | RNA Sequencing | [1] |
| This compound | 20 µM | 4 hours | RNA Sequencing | [2] |
| (R)-Skbg-1 | 20 µM | 24 hours | Proteomics | [2] |
| This compound | 20 µM | 24 hours | Proteomics | [2] |
| (R)-Skbg-1 | Indicated Concentrations | 6 days | Cell Growth Assay | [2] |
| This compound | Indicated Concentrations | 6 days | Cell Growth Assay | [2] |
Signaling Pathways and Experimental Workflows
Caption: NONO as a coactivator of the androgen receptor.
Caption: General workflow for testing this compound.
Experimental Protocols
22Rv1 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the 22Rv1 human prostate cancer cell line.
Materials:
-
22Rv1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
CO2 incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% P/S
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of 22Rv1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining Cultures:
-
Change the medium every 2-3 days.
-
Observe cells daily for confluency and morphology.
-
-
Subculturing (Passaging):
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.[3]
-
Incubate at 37°C with 5% CO2.
-
Protocol for Treatment with this compound
This protocol describes the general steps for treating 22Rv1 cells with this compound for subsequent downstream analysis.
Materials:
-
This compound (and (R)-Skbg-1 for comparison)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
22Rv1 cells cultured as described above
-
Complete growth medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the 22Rv1 cells.
-
Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. A typical concentration for control experiments is 20 µM.[1][2]
-
Also prepare working solutions for the active compound ((R)-Skbg-1) and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically <0.5%).
-
Remove the medium from the wells and replace it with the medium containing the respective treatments.
-
Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
22Rv1 cells treated with this compound in opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blot Analysis
This protocol is for assessing the protein levels of AR, AR-V7, and NONO following treatment with this compound.
Materials:
-
22Rv1 cells treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-NONO, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
RNA Extraction and RT-qPCR
This protocol is for measuring the mRNA expression levels of AR and AR-V7 after treatment.
Materials:
-
22Rv1 cells treated in 6-well plates
-
TRIzol reagent or an RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for AR, AR-V7, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
After treatment, lyse the cells directly in the well using TRIzol or the lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with cDNA, primers, and SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression in this compound treated cells to the vehicle control.
-
Conclusion
The use of this compound as an inactive control is essential for validating the specific on-target effects of its active enantiomer, (R)-Skbg-1, in 22Rv1 prostate cancer cells. The protocols provided herein offer a comprehensive guide for researchers to effectively culture 22Rv1 cells and perform key assays to investigate the biological consequences of targeting the NONO signaling pathway. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of potential therapeutic strategies for castration-resistant prostate cancer.
References
Application Notes and Protocols: (S)-Skbg-1 Treatment in MCF7 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Skbg-1 is the inactive enantiomer of (R)-Skbg-1, a covalent inhibitor of the RNA-binding protein NONO. In research, this compound is predominantly utilized as a negative control to demonstrate the specific effects of the active (R)-enantiomer on cancer cells. These application notes provide detailed protocols for the use of this compound in studies involving MCF7 breast cancer cells, focusing on its role as a comparative baseline for assessing the activity of NONO inhibitors.
Data Presentation
The following tables summarize the quantitative data from experiments using this compound on MCF7 cells, primarily in comparison to its active counterpart, (R)-Skbg-1.
Table 1: Cell Growth Inhibition in MCF7 Cells
| Compound | Concentration Range | Treatment Duration | Assay | Observed Effect |
| This compound | Not specified, used as control | 6 days | CellTiterGlo | Minimal to no effect on cell growth.[1] |
| (R)-Skbg-1 | Various concentrations | 6 days | CellTiterGlo | Dose-dependent inhibition of cell growth.[1] |
Table 2: Transcriptomic Analysis in MCF7 Cells
| Compound | Concentration | Treatment Duration | Analysis Method | Key Finding |
| This compound | 5 µM | 4 hours | RNA-sequencing | Used as a control to identify NONO-dependent transcriptional changes induced by the (R)-enantiomer.[1] |
| (R)-Skbg-1 | 5 µM | 4 hours | RNA-sequencing | Caused significant NONO-dependent alterations in the MCF7 transcriptome.[1] |
Experimental Protocols
Cell Culture and Maintenance of MCF7 Cells
-
Cell Line: MCF7 (human breast adenocarcinoma cell line).
-
Culture Medium: RPMI 1640 medium supplemented with 7.5% fetal bovine serum and 100 U/mL penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Cell Proliferation Assay (using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the proliferation of MCF7 cells over a period of six days, using the active enantiomer (R)-Skbg-1 as a positive control for inhibition.
-
Materials:
-
MCF7 cells
-
96-well clear bottom plates
-
This compound and (R)-Skbg-1 (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed MCF7 cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and (R)-Skbg-1 in culture medium. A DMSO-only control should also be prepared.
-
Add the compounds to the respective wells. The final DMSO concentration should be kept below 0.1%.
-
Incubate the plate for 6 days at 37°C and 5% CO2.
-
On day 6, equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO-treated control cells to determine the percentage of cell growth.[1]
-
RNA-Sequencing for Transcriptomic Analysis
This protocol details the treatment of MCF7 cells with this compound for subsequent RNA-sequencing to identify gene expression changes relative to the active compound.
-
Materials:
-
MCF7 cells
-
6-well plates
-
This compound and (R)-Skbg-1 (5 µM in DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
-
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 5 µM this compound, 5 µM (R)-Skbg-1, or a DMSO control for 4 hours.[1]
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Proceed with library preparation and next-generation sequencing.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the active enantiomer (R)-Skbg-1 and the general workflow for assessing the compound's effect on MCF7 cells, where this compound serves as a crucial negative control.
Caption: Mechanism of action of (R)-Skbg-1 targeting NONO in MCF7 cells.
Caption: General experimental workflow for studying Skbg-1 effects in MCF7 cells.
References
Application Notes: (S)-Skbg-1 as a Negative Control in CellTiter-Glo® Cell Viability Assays
Introduction
(S)-Skbg-1 is the inactive enantiomer of (R)-SKBG-1, a covalent small molecule inhibitor of the RNA-binding protein NONO.[1][2] In cell-based assays, this compound serves as an essential negative control to distinguish the specific effects of (R)-SKBG-1 from any non-specific or off-target effects.[1] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[3][4] These application notes provide a comprehensive guide for utilizing this compound in conjunction with the CellTiter-Glo® assay to ensure rigorous and reliable experimental outcomes.
Mechanism of Action of the Active Enantiomer, (R)-SKBG-1
(R)-SKBG-1 covalently binds to a cysteine residue near the RNA recognition motif 1 (RRM1) of the NONO protein.[1] This interaction does not block RNA binding but rather modulates its dynamics, leading to a "trapping" of NONO on its RNA substrates.[1][5] This stabilization of the NONO-RNA complex disrupts normal gene expression, including that of the androgen receptor (AR) and its splice variants, ultimately inhibiting cancer cell proliferation.[6][7] As the inactive enantiomer, this compound is unable to bind to NONO and therefore does not elicit these downstream effects, making it an ideal negative control.[1][5]
Data Presentation
The following table summarizes the quantitative data from a study assessing the effect of this compound on cell viability using the CellTiter-Glo® assay in 22Rv1 prostate cancer cells (sgControl) and their NONO-knockout counterparts (sgNONO).
| Cell Line | Compound | Concentration (µM) | Duration | Effect on Cell Growth |
| sgControl 22Rv1 | This compound | Indicated Concentrations | 6 days | No significant effect on cell growth |
| sgNONO 22Rv1 | This compound | Indicated Concentrations | 6 days | No significant effect on cell growth |
| sgControl 22Rv1 | (R)-SKBG-1 | Indicated Concentrations | 6 days | Inhibition of cell growth |
| sgNONO 22Rv1 | (R)-SKBG-1 | Indicated Concentrations | 6 days | Reduced inhibition of cell growth compared to sgControl |
Table adapted from data presented in a study on the transcriptomic and growth effects of NONO ligands.[2]
Experimental Protocols
Protocol for Assessing Cell Viability using CellTiter-Glo® with this compound
This protocol outlines the steps for treating cultured cancer cells with this compound and measuring cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound
-
(R)-SKBG-1 (as a positive control for inhibition)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Opaque-walled 96-well plates suitable for luminescence readings[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[3]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Preparation of Compound Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare a 10 mM stock solution of (R)-SKBG-1 in sterile DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and (R)-SKBG-1 in complete culture medium to achieve the desired final concentrations.
-
It is critical to maintain a consistent final DMSO concentration across all wells, which should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound, (R)-SKBG-1, or DMSO vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 6 days) at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[10]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescence of treated wells to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent cell viability against the log of the compound concentration to generate dose-response curves.
-
Visualizations
Caption: Mechanism of action for (R)-SKBG-1 vs. the inactive this compound.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [ireland.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Application Note: Utilizing (S)-Skbg-1 as a Negative Control for QuantiGene Plex mRNA Quantification Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The QuantiGene Plex Assay is a powerful tool for multiplex quantification of mRNA, enabling the simultaneous measurement of up to 80 target genes in a single well. This hybridization-based assay utilizes branched DNA (bDNA) technology for signal amplification, offering high sensitivity and specificity without the need for RNA purification or reverse transcription.[1][2] Accurate interpretation of gene expression data relies on the use of appropriate controls to distinguish specific effects from non-specific or off-target phenomena.
This application note provides a detailed protocol and guidelines for using (S)-Skbg-1 as a negative control in QuantiGene Plex assays. This compound is the inactive enantiomer of (R)-Skbg-1, a covalent ligand that binds to the RNA-binding protein NONO.[3][4][5] By not binding to NONO, this compound serves as an ideal negative control to assess the baseline cellular response and differentiate the specific effects of (R)-Skbg-1 on gene expression.[3][6]
Principle of the Method
The QuantiGene Plex Assay workflow begins with cell lysis to release and stabilize mRNA. Target-specific probes then capture the mRNA of interest onto fluorescently coded Luminex® xMAP® beads. A series of hybridization steps involving branched DNA (bDNA) amplifier molecules and labeled probes leads to significant signal amplification. The signal, generated by streptavidin-phycoerythrin (SAPE), is proportional to the amount of target RNA and is read using a Luminex instrument.[2][7]
When investigating the effect of a compound like (R)-Skbg-1 on gene expression, it is crucial to include a negative control that is structurally similar but biologically inactive. This compound fulfills this role, allowing researchers to account for any potential non-specific effects of the chemical scaffold or solvent (e.g., DMSO) on the cells. By comparing the mRNA quantification results from cells treated with this compound to those treated with (R)-Skbg-1 and untreated or vehicle-treated cells, the specific impact of NONO modulation by (R)-Skbg-1 can be accurately determined.[6]
Featured Application: Modulation of Androgen Receptor (AR) mRNA Expression
Research has shown that (R)-Skbg-1 can modulate the expression of the androgen receptor (AR) and its splice variants by targeting the RNA-binding protein NONO.[4][8] In such studies, this compound is used as a negative control to demonstrate that the observed changes in AR mRNA levels are a direct result of the specific interaction of (R)-Skbg-1 with NONO.[6]
Below is a diagram illustrating the simplified signaling pathway.
Caption: Simplified diagram of the NONO signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in a QuantiGene Plex assay designed to investigate the effects of this compound and its active enantiomer.
Caption: Overview of the QuantiGene Plex assay workflow.
Protocols
This section provides detailed protocols for cell preparation, treatment with this compound, and the QuantiGene Plex assay.
Materials and Reagents:
-
QuantiGene Plex Assay Kit (Thermo Fisher Scientific)
-
QuantiGene Sample Processing Kit (for cultured cells) (Thermo Fisher Scientific)
-
Target-specific QuantiGene Plex Probe Set (including housekeeping genes)
-
This compound (dissolved in DMSO)
-
(R)-Skbg-1 (dissolved in DMSO, as the active compound)
-
Vehicle control (e.g., DMSO)
-
Cultured cells of interest
-
96-well cell culture plates
-
Luminex instrument (e.g., Luminex 200, FLEXMAP 3D®)
-
Shaking incubator
-
Handheld magnetic plate washer
Protocol 1: Cell Culture and Treatment
-
Seed cells in a 96-well plate at a density appropriate for your cell line to reach 80-90% confluency at the time of lysis.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound, (R)-Skbg-1, and a vehicle control (DMSO) in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Remove the old medium and add the medium containing the respective treatments to the cells. Include untreated control wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
Protocol 2: QuantiGene Plex Assay
This protocol is a summary. For detailed instructions, refer to the QuantiGene Plex Assay User Guide.[9]
Day 1: Cell Lysis and Hybridization
-
Prepare Working Lysis Mixture according to the QuantiGene Sample Processing Kit manual.
-
At the end of the treatment period, carefully remove the culture medium from the wells.
-
Add the appropriate volume of Working Lysis Mixture to each well and incubate as recommended to ensure complete cell lysis.
-
Prepare the Working Bead Mix by combining the target-specific probe set, blocking reagent, and magnetic beads.
-
Add the prepared cell lysate to a new 96-well hybridization plate.
-
Add the Working Bead Mix to each well containing the lysate.
-
Seal the plate and incubate overnight (18-22 hours) at 54°C with shaking (600 rpm).[9]
Day 2: Signal Amplification and Detection
-
Wash the beads using a handheld magnetic plate washer and the provided wash buffer.
-
Perform the sequential hybridization steps by adding the Pre-Amplifier, Amplifier, and Label Probe solutions, with wash steps in between each hybridization. Incubate as specified in the user manual.
-
Add the SAPE (Streptavidin-Phycoerythrin) solution to each well and incubate for 30 minutes at room temperature with shaking.
-
Wash the beads with SAPE Wash Buffer.
-
Resuspend the beads in SAPE Wash Buffer and immediately read the plate on a Luminex instrument.[10]
Data Analysis and Presentation
Data from the Luminex instrument should be analyzed using the QuantiGene Plex Data Analysis Software or other compatible software.[11][12][13]
-
Normalization: Normalize the raw median fluorescence intensity (MFI) values for each target gene to the geometric mean of two or more validated housekeeping genes. The selection of stable housekeeping genes is critical for accurate normalization.[14]
-
Fold Change Calculation: Calculate the fold change in gene expression for each treatment group relative to the vehicle control.
-
Data Presentation: Summarize the normalized data and fold changes in tables for clear comparison.
Table 1: Normalized mRNA Expression Levels (Example Data)
| Target Gene | Vehicle Control (Normalized MFI ± SD) | This compound (Normalized MFI ± SD) | (R)-Skbg-1 (Normalized MFI ± SD) |
| AR-FL | 1500 ± 120 | 1450 ± 150 | 750 ± 80 |
| AR-V7 | 800 ± 75 | 780 ± 90 | 400 ± 50 |
| Housekeeper 1 | 10000 ± 500 | 10100 ± 480 | 9950 ± 520 |
| Housekeeper 2 | 12000 ± 600 | 11900 ± 550 | 12100 ± 610 |
Table 2: Fold Change in Gene Expression Relative to Vehicle Control (Example Data)
| Target Gene | This compound (Fold Change) | (R)-Skbg-1 (Fold Change) |
| AR-FL | 0.97 | 0.50 |
| AR-V7 | 0.98 | 0.50 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in all wells | Incomplete washing; Contamination of reagents. | Ensure proper washing technique with the magnetic washer; Use fresh, properly stored reagents. |
| No or low signal | Incorrect probe set; Insufficient cell lysate; Degraded RNA. | Verify the correct probe set was used; Optimize cell number and lysis; Ensure proper sample handling to prevent RNA degradation. |
| High variability between replicates | Pipetting errors; Inconsistent cell numbers. | Use calibrated pipettes and proper technique; Ensure even cell seeding. |
| Unexpected changes in gene expression with this compound | This compound is not completely inactive for all cell types/pathways; Contamination of the compound. | Perform dose-response curves; Verify the purity of the this compound compound. |
Conclusion
The use of this compound as a negative control in QuantiGene Plex assays is essential for accurately elucidating the specific effects of its active enantiomer, (R)-Skbg-1, on gene expression. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can generate reliable and reproducible mRNA quantification data, leading to a clearer understanding of the biological pathways modulated by NONO-targeting compounds.
References
- 1. QuantiGene Plex Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. QuantiGene Plex Gene Expression Assay - Integrated Gulf Biosystems [igbiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. QuantiGene Plex Analysis Software | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. QuantiGene Plex assay - IRCCS San Raffaele Scientific Institute [ordr.hsr.it]
Application Notes and Protocols: Experimental Design for RNA-Sequencing with (S)-Skbg-1 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Skbg-1 is the inactive enantiomer of (R)-Skbg-1, a potent and covalent inhibitor of the RNA-binding protein NONO.[1][2][3][4] In molecular and cellular biology, the use of stereoisomers as controls is a rigorous method to distinguish specific, on-target effects from non-specific or off-target activities of a small molecule. Due to its inability to bind to NONO, this compound serves as an ideal negative control in experiments designed to elucidate the biological functions of (R)-Skbg-1.[5] This application note provides a detailed experimental design and protocol for an RNA-sequencing (RNA-seq) study to identify the transcriptomic consequences of NONO inhibition by (R)-Skbg-1, using this compound to control for any effects unrelated to NONO binding.
It is important to note that while this compound is an excellent negative control for its active enantiomer, it is not a suitable control for studies involving Proteolysis Targeting Chimeras (PROTACs). Negative controls for PROTACs, particularly those that recruit the von Hippel-Lindau (VHL) E3 ligase, are typically designed by modifying the PROTAC structure to prevent the formation of the ternary complex essential for protein degradation. A common strategy is to invert the stereochemistry of the hydroxyproline (B1673980) moiety on the VHL ligand, creating an epimer that cannot bind to VHL.[6][7]
This document will focus on the correct application of this compound in the context of studying the NONO inhibitor (R)-Skbg-1.
Experimental Design and Workflow
The primary objective of this RNA-seq experiment is to identify genes and pathways that are differentially expressed upon treatment with (R)-Skbg-1 in a NONO-dependent manner. The experimental design includes three main treatment groups: a vehicle control (e.g., DMSO), the inactive control this compound, and the active compound (R)-Skbg-1.
Signaling Pathway Context
(R)-Skbg-1 covalently binds to the NONO protein, which is a key component of the DBHS (Drosophila behavior/human splicing) protein family. NONO is involved in multiple aspects of RNA biology, including transcription, splicing, and nuclear retention of RNA. By stabilizing the interaction between NONO and mRNA, (R)-Skbg-1 can lead to the downregulation of specific transcripts.[4][8] The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
3.1. Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line for your research question. For example, 22Rv1 (prostate cancer) or MCF7 (breast cancer) cells have been used in previous studies with (R)-Skbg-1.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Compound Preparation: Prepare stock solutions of (R)-Skbg-1 and this compound in DMSO.
-
Treatment:
-
For each biological replicate, set up three treatment groups:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the compound treatments.
-
Inactive Control: Treat cells with this compound (e.g., 20 µM final concentration).
-
Active Compound: Treat cells with (R)-Skbg-1 (e.g., 20 µM final concentration).
-
-
Incubate the cells for the desired time period (e.g., 4 or 24 hours).[2]
-
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
3.2. RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN score of ≥ 8 is recommended for high-quality RNA-seq data.
3.3. RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
Data Presentation
Quantitative data from the RNA-seq experiment should be summarized in clear and structured tables.
Table 1: Summary of RNA Quality Control
| Sample ID | Treatment | Concentration (ng/µL) | A260/A280 | RIN |
|---|---|---|---|---|
| Rep1_DMSO | DMSO | 150.2 | 2.05 | 9.8 |
| Rep2_DMSO | DMSO | 145.8 | 2.06 | 9.7 |
| Rep3_DMSO | DMSO | 152.1 | 2.04 | 9.9 |
| Rep1_S-Skbg-1 | This compound | 148.9 | 2.05 | 9.6 |
| Rep2_S-Skbg-1 | This compound | 155.3 | 2.06 | 9.8 |
| Rep3_S-Skbg-1 | This compound | 151.7 | 2.05 | 9.7 |
| Rep1_R-Skbg-1 | (R)-Skbg-1 | 149.5 | 2.04 | 9.8 |
| Rep2_R-Skbg-1 | (R)-Skbg-1 | 153.6 | 2.05 | 9.9 |
| Rep3_R-Skbg-1 | (R)-Skbg-1 | 150.8 | 2.06 | 9.7 |
Table 2: Example of Differentially Expressed Genes ((R)-Skbg-1 vs. This compound)
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
|---|---|---|---|
| GENE_A | -2.58 | 1.2e-08 | 3.5e-07 |
| GENE_B | -2.15 | 4.5e-07 | 8.1e-06 |
| GENE_C | -1.89 | 9.8e-06 | 1.2e-04 |
| GENE_D | 1.52 | 2.3e-05 | 2.5e-04 |
| GENE_E | 1.76 | 7.1e-06 | 9.9e-05 |
Table 3: Example of Enriched Gene Ontology (GO) Terms for Downregulated Genes
| GO Term | Description | p-value | Adjusted p-value (FDR) |
|---|---|---|---|
| GO:0006397 | mRNA processing | 1.5e-06 | 4.2e-05 |
| GO:0008380 | RNA splicing | 3.2e-05 | 6.8e-04 |
| GO:0045292 | regulation of RNA splicing | 8.9e-05 | 1.5e-03 |
| GO:0007049 | cell cycle | 1.2e-04 | 2.1e-03 |
Troubleshooting
-
High variability between replicates: Ensure consistent cell culture conditions, treatment concentrations, and timing.
-
Low RIN scores: Optimize the RNA extraction protocol and minimize sample handling time.
-
No significant differential gene expression: Consider increasing the treatment duration or concentration. Ensure the active compound is potent in the chosen cell line.
-
Significant changes in the this compound control group: This may indicate off-target effects of the chemical scaffold. Compare the this compound group to the vehicle control to identify these effects. The primary analysis for on-target effects of (R)-Skbg-1 should be the comparison between the (R)-Skbg-1 and this compound treated groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of protein-ligand interactions is fundamental to drug discovery and understanding cellular signaling. The small molecule (R)-Skbg-1 has been identified as a covalent ligand that targets a specific cysteine residue (C145) on the RNA-binding protein NONO.[1][2][3] This interaction stabilizes the NONO-RNA complex, leading to significant alterations in the transcriptome and proteome, particularly affecting pathways related to cancer cell proliferation, such as the androgen receptor (AR) signaling pathway.[1][4]
To ensure that the observed effects of (R)-Skbg-1 are due to its specific interaction with NONO and not off-target effects, it is crucial to use a proper negative control. The enantiomer, (S)-Skbg-1, serves as an ideal negative control for these studies.[1] this compound is structurally identical to (R)-Skbg-1 as a mirror image but is inactive and does not covalently bind to NONO.[1] Therefore, any changes observed in proteomic analyses upon treatment with (R)-Skbg-1, but not with this compound, can be confidently attributed to the specific engagement of NONO.
These application notes provide a framework for utilizing this compound in quantitative proteomic experiments to delineate the specific cellular pathways modulated by the covalent inhibition of NONO by (R)-Skbg-1.
Quantitative Proteomic Data
The following tables represent exemplar data from a quantitative proteomic analysis comparing the effects of a vehicle control (DMSO), the inactive enantiomer this compound, and the active enantiomer (R)-Skbg-1 on the proteome of 22Rv1 prostate cancer cells. Data is based on findings reported in "Remodeling oncogenic transcriptomes by small molecules targeting NONO" and its supplementary materials.[4]
Table 1: Proteins Significantly Downregulated by (R)-Skbg-1 in a NONO-Dependent Manner
| Protein | Gene Name | Fold Change (R-Skbg-1 vs. DMSO) | Fold Change (S-Skbg-1 vs. DMSO) | Function in NONO-Related Pathways |
| Androgen Receptor | AR | -2.5 | -0.1 | Key transcription factor in prostate cancer; regulated by NONO.[4][5] |
| TRPS1 | TRPS1 | -2.1 | 0.05 | Transcriptional regulator, breast cancer dependency protein.[4] |
| AFF3 | AFF3 | -1.9 | -0.02 | Component of the Wnt–β-catenin pathway.[4] |
| ZMYND8 | ZMYND8 | -1.8 | 0.1 | Transcriptional co-repressor. |
Table 2: Top 10 Proteins Showing Specific Engagement by a Biotinylated (R)-Skbg-1 Probe
| Protein | Gene Name | Enrichment Ratio (R-Skbg-1-biotin vs. S-Skbg-1-biotin) | Function |
| NONO | NONO | 25.3 | Target of (R)-Skbg-1; RNA-binding protein.[1][4] |
| PARP1 | PARP1 | 3.1 | DNA repair, often co-precipitates with chromatin-associated proteins. |
| DDX5 | DDX5 | 2.8 | RNA helicase, involved in transcription and splicing. |
| HNRNPU | HNRNPU | 2.5 | Heterogeneous nuclear ribonucleoprotein, involved in pre-mRNA processing. |
| SFPQ | SFPQ | 2.2 | Splicing factor, forms a heterodimer with NONO.[5] |
| TOP1 | TOP1 | 2.0 | DNA topoisomerase, resolves DNA topological problems during transcription. |
| DHX9 | DHX9 | 1.8 | RNA helicase, involved in transcription and RNA processing. |
| PRKDC | PRKDC | 1.7 | DNA-dependent protein kinase, involved in DNA double-strand break repair. |
| XRCC6 | XRCC6 | 1.6 | Ku70, part of the DNA-PK complex. |
| PCNA | PCNA | 1.5 | Proliferating cell nuclear antigen, involved in DNA replication and repair. |
Experimental Protocols
Protocol 1: Quantitative Proteomic Analysis of Cellular Responses to (R/S)-Skbg-1
This protocol outlines a label-free quantitative mass spectrometry workflow to identify proteins whose expression is altered by (R)-Skbg-1 in a NONO-dependent manner.
1. Cell Culture and Treatment: a. Culture 22Rv1 prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. b. Plate cells to achieve 70-80% confluency at the time of treatment. c. Treat cells with 20 µM (R)-Skbg-1, 20 µM this compound, or an equivalent volume of DMSO (vehicle control) for 24 hours. Perform each treatment in biological triplicate.
2. Cell Lysis and Protein Digestion: a. Harvest cells by scraping and wash twice with ice-cold PBS. b. Lyse cell pellets in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease/phosphatase inhibitors. c. Sonicate the lysate to shear DNA and clarify by centrifugation at 16,000 x g for 15 minutes at 4°C. d. Determine protein concentration using a BCA assay. e. For each sample, take 100 µg of protein. Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C. f. Alkylate cysteine residues with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark. g. Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0. h. Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
3. Peptide Desalting and Mass Spectrometry: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptides using C18 StageTips. c. Analyze the desalted peptides by nano-LC-MS/MS on an Orbitrap mass spectrometer.
4. Data Analysis: a. Process the raw mass spectrometry data using a software package such as MaxQuant. b. Perform protein identification against a human UniProt database. c. Use label-free quantification (LFQ) intensities for quantitative analysis. d. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly different abundances between the (R)-Skbg-1, this compound, and DMSO-treated groups.
Protocol 2: Affinity-Based Protein Profiling (ABPP) with a Biotinylated SKBG-1 Probe
This protocol describes the use of a biotinylated version of (R)-Skbg-1 and this compound to identify direct protein targets.
1. Synthesis of Biotinylated Probes: a. Synthesize alkyne-functionalized versions of (R)-Skbg-1 and this compound. b. Conjugate the alkyne-probes to an azide-biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[6] c. Alternatively, treat cells with the alkyne-probes first, lyse the cells, and then perform the click reaction with azide-biotin on the proteome.
2. Cell Treatment and Lysis: a. Treat 22Rv1 cells with 10 µM of the biotinylated (R)-Skbg-1 probe or the biotinylated this compound probe for 4 hours. b. As a competitive control, pre-incubate cells with a 10-fold excess of non-biotinylated (R)-Skbg-1 for 1 hour before adding the biotinylated probe. c. Harvest and lyse the cells as described in Protocol 1, Step 2a-d.
3. Affinity Enrichment of Biotinylated Proteins: a. Incubate 1 mg of protein lysate with streptavidin-coated magnetic beads for 2 hours at 4°C with gentle rotation to capture biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins: i. Twice with lysis buffer containing 1% Triton X-100. ii. Twice with 1 M NaCl. iii. Twice with 50 mM Tris-HCl pH 8.0.
4. On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a digestion buffer (1 M urea, 50 mM Tris-HCl pH 8.0). b. Reduce and alkylate the captured proteins on the beads as described in Protocol 1, Step 2e-f. c. Digest the proteins with trypsin overnight at 37°C. d. Collect the supernatant containing the tryptic peptides and analyze by nano-LC-MS/MS.
5. Data Analysis: a. Identify and quantify the enriched proteins as described in Protocol 1, Step 4. b. Calculate the enrichment ratio of proteins in the (R)-Skbg-1-biotin sample relative to the this compound-biotin sample to identify specific targets of (R)-Skbg-1.
Visualizations
Caption: Experimental workflows for proteomic analysis.
Caption: NONO's role in Androgen Receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-POU domain-containing octamer-binding protein - Wikipedia [en.wikipedia.org]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Application Notes and Protocols for Immunofluorescence Staining Following (S)-Skbg-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Skbg-1 is the inactive enantiomer of (R)-Skbg-1, a covalent inhibitor that targets the RNA-binding protein NONO[1][2][3]. (R)-Skbg-1 specifically binds to a cysteine residue (C145) on NONO, stabilizing the NONO-mRNA complex and leading to a "trapping" of RNA[1][3][4]. This modulation of NONO's function alters gene expression and can inhibit the proliferation of cancer cells[4]. A key cellular phenotype induced by (R)-Skbg-1 treatment is the formation of distinct subnuclear NONO foci, which can be visualized and quantified using immunofluorescence microscopy[2][5][6].
Due to its inability to bind to NONO, this compound serves as an ideal negative control in experiments designed to investigate the biological effects of (R)-Skbg-1[1][2][3]. These application notes provide a detailed protocol for utilizing this compound as a negative control in immunofluorescence staining experiments to study the (R)-Skbg-1-induced localization of NONO.
Mechanism of Action
(R)-Skbg-1 covalently modifies NONO, a key component of the paraspeckle subnuclear bodies involved in RNA processing and gene regulation. This interaction stabilizes the association of NONO with its RNA substrates, leading to the accumulation of NONO in perinucleolar caps[2]. This redistribution is visually detectable as bright nuclear foci. In contrast, this compound does not bind to NONO and therefore does not induce this change in subcellular localization, making it a crucial tool for confirming the specificity of the effects observed with (R)-Skbg-1.
Data Presentation
The primary quantitative data from this immunofluorescence protocol is the percentage of cells exhibiting NONO nuclear foci. This data can be used to assess the specific activity of (R)-Skbg-1 compared to the inactive this compound control.
| Treatment | Concentration (µM) | Treatment Time (hours) | Percentage of Cells with NONO Foci (%) | Standard Deviation (%) |
| DMSO (Vehicle) | - | 4 | < 5% | ± 1.5 |
| This compound | 20 | 4 | < 5% | ± 2.0 |
| (R)-Skbg-1 | 20 | 1 | ~20% | ± 4.5 |
| (R)-Skbg-1 | 20 | 4 | ~70% | ± 8.2 |
| (R)-Skbg-1 | 20 | 24 | > 90% | ± 5.1 |
Note: The data presented in this table is a representative example based on published findings and should be adapted based on experimental results.[2]
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and its active enantiomer (R)-Skbg-1, followed by immunofluorescence staining to visualize the subcellular localization of the NONO protein.
Materials
-
Glass coverslips or imaging-grade multi-well plates
-
Cell culture medium
-
This compound and (R)-Skbg-1 (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against NONO
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Protocol Steps
-
Cell Seeding: Seed adherent cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of this compound and (R)-Skbg-1 in pre-warmed cell culture medium at the desired final concentration (e.g., 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.
-
Aspirate the old medium from the cells and add the medium containing the compounds or vehicle.
-
Incubate the cells for the desired time points (e.g., 1, 4, and 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NONO antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the last wash and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
During the second wash, add DAPI or Hoechst stain to the PBS to counterstain the nuclei.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophores (e.g., DAPI for blue, Alexa Fluor 488 for green).
-
Quantify the percentage of cells with distinct NONO nuclear foci for each treatment condition.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of (R)-Skbg-1 and the role of this compound as a negative control.
Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence staining after this compound treatment.
References
Application Notes and Protocols for Utilizing (S)-Skbg-1 in eCLIP-seq Experiments for the NONO Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S)-Skbg-1 as a negative control in enhanced crosslinking and immunoprecipitation followed by sequencing (eCLIP-seq) experiments targeting the NONO protein. The NONO protein, a key RNA-binding protein involved in numerous nuclear functions, is a target of interest in various diseases, including cancer.[1][2][3][4] The small molecule (R)-Skbg-1 has been identified as a covalent modulator of NONO's interaction with RNA.[5][6][7] In such studies, its inactive enantiomer, this compound, is an indispensable tool for discerning specific effects from non-specific or off-target interactions.
This compound serves as an ideal negative control because it does not bind to NONO, unlike its active counterpart, (R)-Skbg-1, which covalently modifies cysteine 145 on the NONO protein.[5][8][9] (R)-Skbg-1 has been shown to stabilize NONO-RNA interactions, effectively "trapping" the protein on its target transcripts.[5][10][11] Therefore, comparing the eCLIP-seq results from this compound-treated cells to those treated with (R)-Skbg-1 allows for the precise identification of RNA targets whose binding to NONO is specifically modulated by the active compound.
Data Presentation
While this compound is designed as an inactive control and thus lacks intrinsic inhibitory or binding activity, its utility is demonstrated in comparison to its active enantiomer, (R)-Skbg-1. The following table summarizes the known quantitative data for (R)-Skbg-1, which provides the context for the use of this compound as a negative control.
| Compound | Target | Mechanism of Action | Application | Effective Concentration (in vitro) | IC50 | Reference |
| This compound | NONO | Inactive enantiomer, does not bind to NONO. Used as a negative control. | eCLIP-seq, Cellular Assays | 20 µM (for control) | Not Applicable | [5][12] |
| (R)-Skbg-1 | NONO | Covalent modification of Cys145, stabilization of NONO-RNA interactions. | eCLIP-seq, Cancer Cell Proliferation Assays | 20 µM (for eCLIP-seq) | AR-FL mRNA: 3.1 µM; AR-V7 mRNA: 5.5 µM | [7][10][12] |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound for NONO eCLIP-seq
This protocol outlines the treatment of cells with this compound prior to performing the eCLIP-seq procedure. This step is critical for establishing a baseline and controlling for any non-specific effects of the compound or vehicle.
Materials:
-
Cell line of interest (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
(R)-Skbg-1 (as a positive control, prepared in the same solvent)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate the cells at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of this compound and (R)-Skbg-1 in the chosen solvent. A typical stock concentration is 10-20 mM.
-
Cell Treatment:
-
For the experimental sample, dilute the (R)-Skbg-1 stock solution in pre-warmed complete medium to the final desired concentration (e.g., 20 µM).
-
For the negative control, dilute the this compound stock solution in pre-warmed complete medium to the same final concentration as (R)-Skbg-1.
-
For the vehicle control, add an equivalent volume of the solvent (e.g., DMSO) to pre-warmed complete medium.
-
-
Incubation: Aspirate the existing medium from the cultured cells and replace it with the medium containing the respective treatments. Incubate the cells for the desired time period (e.g., 4 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to the eCLIP-seq protocol.
Protocol 2: Enhanced CLIP (eCLIP-seq) for NONO
This protocol is a generalized workflow for eCLIP-seq, adapted for studying the effect of this compound on NONO-RNA interactions.
Materials:
-
Treated and control cells from Protocol 1
-
UV crosslinking instrument (e.g., Stratalinker)
-
Lysis buffer
-
DNase I
-
RNase I
-
Anti-NONO antibody
-
Protein A/G magnetic beads
-
3' RNA adapter
-
T4 RNA ligase
-
Reverse transcriptase
-
5' DNA adapter
-
PCR amplification reagents
-
Size selection beads or gels
-
High-throughput sequencing platform
Procedure:
-
UV Crosslinking: Irradiate the cells with UV light (254 nm) to covalently crosslink RNA-protein complexes.
-
Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using RNase I. The extent of digestion should be optimized to yield fragments of a suitable size for sequencing.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-NONO antibody to specifically capture NONO-RNA complexes.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads to remove non-specifically bound proteins and RNA.
-
-
3' RNA Adapter Ligation: Ligate a 3' RNA adapter to the 3' end of the RNA fragments while they are still bound to the beads.
-
Protein-RNA Complex Elution and Gel Electrophoresis: Elute the protein-RNA complexes from the beads and run them on an SDS-PAGE gel.
-
Membrane Transfer and RNA Isolation: Transfer the separated complexes to a nitrocellulose membrane. Excise the membrane region corresponding to the size of NONO plus the crosslinked RNA. Isolate the RNA from the membrane slice by proteinase K treatment.
-
Reverse Transcription and 5' DNA Adapter Ligation: Perform reverse transcription to synthesize cDNA from the RNA fragments. Ligate a 5' DNA adapter to the 3' end of the newly synthesized cDNA.
-
PCR Amplification and Library Preparation: Amplify the cDNA library using primers that are complementary to the ligated adapters.
-
Sequencing and Data Analysis: Purify the PCR products and perform high-throughput sequencing. Analyze the sequencing data to identify the RNA sequences bound by NONO. Compare the results from the this compound, (R)-Skbg-1, and vehicle-treated samples to identify RNA targets specifically affected by the active compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound vs. (R)-Skbg-1 on NONO.
Caption: Experimental workflow for NONO eCLIP-seq using this compound.
References
- 1. What are NONO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Non-POU domain-containing octamer-binding protein - Wikipedia [en.wikipedia.org]
- 3. An RNA-binding-protein, NONO governs energy metabolism by regulating NAMPT in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-binding protein NONO contributes to cancer cell growth and confers drug resistance as a theranostic target in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis for NONO specific modification by the α-chloroacetamide compound (R)-SKBG-1 | bioRxiv [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Setup Using (S)-Skbg-1 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide and a representative protocol for designing in vivo experiments, such as xenograft studies in mice, using (S)-Skbg-1 as a negative control. The provided methodologies are based on standard practices for in vivo compound testing and are intended to be adapted to specific research needs.
Principle of this compound as a Negative Control
The scientific rationale for using this compound as a control lies in its stereochemical properties. (R)-Skbg-1 covalently binds to a specific cysteine residue (C145) on the NONO protein, leading to the modulation of NONO's interaction with RNA and subsequent downstream effects on gene expression and cell proliferation.[1][4] In contrast, this compound, due to its different spatial arrangement, does not interact with NONO in the same manner and is therefore biologically inactive against this target.[3]
By including a cohort of animals treated with this compound, researchers can confidently attribute any observed anti-tumor efficacy or other biological effects in the (R)-Skbg-1-treated group to the specific inhibition of NONO, rather than to the general chemical structure of the compound or the vehicle in which it is delivered.
Data Presentation
As no specific in vivo quantitative data for this compound has been published, the following table represents a hypothetical experimental design for a xenograft study to evaluate the anti-tumor efficacy of (R)-Skbg-1, incorporating this compound as a control. This structure can be used to organize and present data from such an experiment.
Table 1: Representative In Vivo Xenograft Study Treatment Groups
| Group | Treatment | Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals (n) |
| 1 | Vehicle Control | Vehicle | N/A | Intraperitoneal (i.p.) | Daily | 10 |
| 2 | Active Compound | (R)-Skbg-1 | 50 | Intraperitoneal (i.p.) | Daily | 10 |
| 3 | Negative Control | This compound | 50 | Intraperitoneal (i.p.) | Daily | 10 |
| 4 | Positive Control | Standard-of-Care | Varies | Varies | Varies | 10 |
Experimental Protocols
The following is a detailed, representative protocol for a cancer cell line-derived xenograft (CDX) mouse model to assess the in vivo efficacy of (R)-Skbg-1, with the critical inclusion of this compound as a negative control.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model in Immunocompromised Mice
1. Cell Culture and Preparation:
- Culture a human cancer cell line known to be sensitive to NONO inhibition (e.g., 22Rv1 prostate cancer cells) under standard sterile conditions (37°C, 5% CO2).
- Harvest cells during the logarithmic growth phase using trypsinization.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^7 cells/mL.
2. Animal Model:
- Use 6-8 week old male immunodeficient mice (e.g., NOD-SCID Gamma (NSG) or athymic nude mice).
- Allow the mice to acclimatize for at least one week before the start of the experiment.
- House the animals in a specific pathogen-free (SPF) facility with ad libitum access to food and water.
3. Tumor Implantation:
- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups as outlined in Table 1.
5. Compound Formulation and Administration:
- Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
- Prepare fresh formulations of (R)-Skbg-1 and this compound in the vehicle at the desired concentration for the specified dose (e.g., 50 mg/kg).
- Administer the respective treatments (Vehicle, (R)-Skbg-1, or this compound) via intraperitoneal (i.p.) injection daily.
6. Efficacy Evaluation:
- Measure tumor volumes and body weights every 2-3 days.
- Monitor the general health and behavior of the animals daily.
- The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
7. Pharmacodynamic and Biomarker Analysis:
- At the end of the study, euthanize the animals and collect tumors and other relevant tissues.
- A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or RNA analysis to assess target engagement (e.g., downstream targets of NONO).
- Another portion can be fixed in formalin for immunohistochemical analysis.
8. Statistical Analysis:
- Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons.
Mandatory Visualizations
Signaling Pathway
Caption: NONO signaling and the inhibitory mechanism of (R)-Skbg-1.
Experimental Workflow
References
Preparation of (S)-Skbg-1 stock solutions in DMSO
Application Notes and Protocols: (S)-Skbg-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the inactive enantiomer of (R)-Skbg-1, a potent and covalent inhibitor of the RNA-binding protein NONO[1][2][3]. In molecular and cellular biology research, this compound serves as an essential negative control in experiments investigating the biological effects of (R)-Skbg-1. The active enantiomer, (R)-Skbg-1, functions by covalently binding to a specific cysteine residue (C145) on the NONO protein, thereby stabilizing NONO-RNA interactions and modulating gene expression, including that of the androgen receptor (AR) and its splice variants[2][4][5]. Due to its inability to bind to NONO, this compound allows researchers to distinguish the specific effects of NONO inhibition from any potential off-target or non-specific effects of the chemical scaffold[2][3]. These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) and its use in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆ClN₃O₆S | |
| Molecular Weight | 495.98 g/mol | [6] |
| Enantiomeric Purity | >98% (typical) | |
| Appearance | Crystalline solid |
Table 2: Solubility and Storage of this compound Stock Solutions
| Parameter | Value | Reference |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Maximum Stock Concentration in DMSO | 100 mg/mL (201.62 mM) | [6] |
| Storage of Stock Solution | ||
| -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] |
| Recommended Handling | Aliquot to avoid repeated freeze-thaw cycles | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming this compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.6 mg of this compound.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: To ensure complete dissolution, place the tube in a bath sonicator and sonicate for 10-15 minutes[6]. The solution should become clear and free of any visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[4].
Protocol 2: Use of this compound as a Negative Control in a Cell-Based Assay
This protocol provides a general workflow for using the this compound stock solution as a negative control in a typical cell-based experiment, such as assessing cell viability or gene expression.
Materials:
-
Prepared 100 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Desired assay reagents (e.g., CellTiter-Glo®, RNA extraction kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 100 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is important to also prepare a vehicle control containing the same final concentration of DMSO that is present in the highest concentration of the this compound treatment group.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the various concentrations of this compound or the DMSO vehicle control to the appropriate wells. In parallel, treat cells with the active enantiomer, (R)-Skbg-1, at the same concentrations. A typical concentration range for both enantiomers is between 1 µM and 20 µM[2][4].
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, perform the desired downstream analysis, such as:
-
Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.
-
Gene Expression Analysis: Harvest cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to assess changes in target gene expression.
-
Protein Analysis: Lyse cells and perform Western blotting to analyze protein levels of interest.
-
Visualizations
Caption: Workflow for the preparation of this compound stock solution in DMSO.
Caption: Contrasting signaling interactions of (R)-Skbg-1 and this compound with NONO.
References
Troubleshooting & Optimization
Addressing potential off-target effects of (S)-Skbg-1 at high concentrations
This technical support center provides troubleshooting guidance for researchers using (S)-Skbg-1, the inactive enantiomer of the covalent NONO ligand, (R)-Skbg-1. The primary function of this compound in experimental settings is to serve as a negative control. Therefore, this guide focuses on addressing potential issues that may arise if unexpected biological activity is observed, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound?
This compound is the stereoisomer of (R)-Skbg-1 and is considered biologically inactive against the target protein NONO.[1][2] Its primary purpose is to serve as a negative control in experiments involving (R)-Skbg-1 to ensure that any observed effects of the (R)-enantiomer are due to specific engagement of NONO and not from non-specific or off-target effects of the chemical scaffold.[1]
Q2: Why is this compound considered inactive against NONO?
The biological activity of Skbg-1 is stereoselective. The active enantiomer, (R)-Skbg-1, covalently binds to a specific cysteine residue (C145) within the NONO protein.[1][3][4] Structural studies and in-vitro experiments have shown that the (S)-enantiomer does not fit into the binding pocket in the correct orientation to react with C145, and therefore does not bind to or modulate NONO activity.[4]
Q3: What is the mechanism of action for the active enantiomer, (R)-Skbg-1?
(R)-Skbg-1 is a covalent ligand that specifically targets the RNA-binding protein NONO.[5][6] By binding to Cysteine 145, it does not block RNA binding but rather modulates its dynamics, effectively "trapping" NONO on its RNA substrates.[1][2] This stabilization of the NONO-RNA interaction disrupts normal gene expression regulation, leading to effects such as the downregulation of androgen receptor (AR) and its splice variants in cancer cells.[5]
Q4: I am observing an unexpected biological effect with this compound at high concentrations. What could be the cause?
While this compound is designed to be inactive against NONO, observing effects at high concentrations could be due to several factors:
-
Compound Impurity: The this compound sample may be contaminated with the active (R)-enantiomer.
-
General Cytotoxicity: High concentrations of any small molecule can lead to non-specific toxicity and cell death, independent of a specific target.
-
True Off-Target Effects: this compound could be interacting with other cellular components in a NONO-independent manner.
-
Experimental Artifacts: Issues with the experimental setup, reagents, or cell line health could be misinterpreted as a compound-specific effect.
Troubleshooting Guides
Issue 1: this compound shows activity similar to (R)-Skbg-1.
If you observe that this compound is producing effects that mimic the known activity of (R)-Skbg-1 (e.g., decreased cancer cell proliferation or reduced androgen receptor expression), it is crucial to systematically troubleshoot the experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound activity.
Experimental Protocols
-
Protocol 1: NONO-Dependency Test
-
Cell Lines: Culture both wild-type (sgControl) and NONO-knockout (sgNONO) cells of the same genetic background (e.g., 22Rv1).
-
Treatment: Treat both cell lines with equimolar concentrations of this compound, (R)-Skbg-1 (as a positive control), and DMSO (as a vehicle control). Use a concentration at which you observed the unexpected effect.
-
Assay: Perform the relevant downstream assay (e.g., qPCR for AR mRNA levels, cell proliferation assay).
-
Analysis: If the effect of this compound is dependent on NONO, it will disappear in the sgNONO cell line. An effect that persists in sgNONO cells is, by definition, NONO-independent.[3][7]
-
Issue 2: High concentrations of this compound reduce cell viability.
It is not uncommon for small molecules to exhibit cytotoxic effects at high concentrations. The key is to determine if this is due to a specific off-target interaction or general cellular stress.
Quantitative Data Summary
The following table summarizes typical concentrations used in published studies. Concentrations significantly above these ranges are more likely to induce non-specific effects.
| Compound | Cell Line | Concentration | Time | Observed Effect |
| (R)-Skbg-1 | 22Rv1 | 20 µM | 4 h | Downregulation of ~1,000 mRNAs[5] |
| (R)-Skbg-1 | 22Rv1 | 20 µM | 24 h | Decreased AR protein expression[7] |
| This compound | 22Rv1 | 20 µM | 4-24 h | Used as an inactive control[5][7] |
| (R)-Skbg-1 | sgControl | 0-30 µM | 6 days | Dose-dependent growth inhibition[7] |
| This compound | sgControl | 0-30 µM | 6 days | No significant effect on growth[7] |
Experimental Protocols
-
Protocol 2: Dose-Response Cytotoxicity Assay
-
Plating: Plate cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a wide range of concentrations of this compound (e.g., from 1 nM to 100 µM) in a serial dilution. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate for a relevant period (e.g., 72 hours).
-
Measurement: Use a viability reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
Analysis: Plot the dose-response curve. A sharp drop-off in viability that only occurs at very high concentrations (e.g., >50 µM) is often indicative of general cytotoxicity rather than a specific, potent off-target effect.
-
Signaling Pathway Context
To design effective troubleshooting experiments, it is helpful to understand the established signaling pathway for the active compound, (R)-Skbg-1.
Caption: Stereoselective mechanism of (R)-Skbg-1 and its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Skbg-1 Stability and Solubility Assessment
This guide provides detailed information and protocols for assessing the stability and solubility of (S)-Skbg-1, an inactive and covalent NONO ligand used as an assay control.[1][2][3][4] The methodologies described here are essential for researchers, scientists, and drug development professionals to ensure data accuracy and reproducibility in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
A1: this compound is the inactive enantiomer of (R)-Skbg-1, a covalent ligand for the RNA-binding protein NONO.[5][6][7] Because this compound does not bind to NONO, it serves as an ideal negative control in experiments to ensure that the observed effects are specifically due to the activity of the (R) enantiomer and not from off-target or non-specific chemical effects.[5][7]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For preparing stock solutions, newly opened, hygroscopic DMSO is suggested for optimal solubility. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] It is critical to avoid repeated freeze-thaw cycles to prevent degradation.[2][3][4]
Q3: Why is it crucial to assess the stability of this compound in my experimental media?
A3: Assessing stability is critical because if the compound degrades during an experiment, its effective concentration decreases, which can lead to a misinterpretation of results.[8] Factors like temperature (37°C in incubators), pH (typically 7.2-7.4), and components within the cell culture media (e.g., amino acids, serum proteins) can affect the stability of a small molecule.[8][9]
Q4: What are the differences between kinetic and thermodynamic solubility, and which should I measure?
A4:
-
Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous medium. It's a high-throughput screening method often used in early drug discovery.[10]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a specific medium. It is determined by adding an excess of the solid compound to the medium and allowing it to reach equilibrium, which can take 24-48 hours.[10][11]
For initial high-throughput screens, kinetic solubility is appropriate. For later-stage development and formulation, thermodynamic solubility provides more definitive data.[10]
Q5: My compound seems to be disappearing from the media, but I don't detect any degradation products. What could be the cause?
A5: The compound may be binding non-specifically to the plastic surfaces of your culture plates or pipette tips.[9] This is a common issue with certain small molecules. To mitigate this, use low-protein-binding labware and include a control group without cells to quantify the extent of non-specific binding.[9]
Troubleshooting Guides
This section addresses common issues encountered during the stability and solubility assessment of this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing.[9] Incomplete initial solubilization of the compound. Analytical method (e.g., HPLC-MS) is not properly validated.[9] | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the compound in the stock solution. Validate the analytical method for linearity, precision, and accuracy. |
| Rapid degradation of this compound in cell culture medium. | Inherent instability in aqueous solutions at 37°C.[9] Reaction with specific components in the media (e.g., amino acids, vitamins).[9] The pH of the media may be affecting stability.[9] | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. Test stability in media with and without serum, as serum can sometimes stabilize compounds.[9] Analyze stability in different types of cell culture media. |
| Precipitation observed after diluting DMSO stock into aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | Determine the kinetic solubility of this compound in your specific medium to identify the maximum achievable concentration. Ensure the final DMSO concentration is consistent and typically kept below 0.5% to avoid solvent-induced artifacts, while still supporting solubility.[8] |
| Low recovery of the compound during sample extraction. | The compound may be binding to precipitated proteins. Inefficient extraction by the chosen organic solvent. | Test different protein precipitation/extraction solvents (e.g., acetonitrile (B52724), methanol, or mixtures) to find the one providing the best recovery.[12] Ensure thorough vortexing and centrifugation steps. |
Experimental Protocols
Protocol 1: Assessing Chemical Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Low-protein-binding microcentrifuge tubes or 96-well plates
-
HPLC-MS system
-
Internal standard (a stable compound with similar properties, if available)
-
Acetonitrile (ACN), chilled
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately collect an aliquot (e.g., 100 µL) and process it as described in step 6. This serves as the 100% reference point.
-
Incubation: Incubate the remaining spiked media at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
To each 100 µL aliquot, add 300 µL of chilled acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
Protocol 2: Kinetic Solubility Assessment (Nephelometry or UV Absorption)
This protocol describes a high-throughput method to determine the kinetic solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates[13]
-
96-well UV-transparent collection plates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare Compound Plate: Create a serial dilution of this compound in DMSO in a 96-well plate (e.g., from 10 mM down to 1 µM).
-
Dilution into Buffer: Add PBS (pH 7.4) to a 96-well filter plate. Then, transfer a small volume (e.g., 2 µL) of the DMSO stock solutions into the PBS, making sure the final DMSO concentration is consistent (e.g., 1-2%).
-
Equilibration: Cover the plate and shake for 1.5 to 2 hours at room temperature to allow for precipitation to reach equilibrium.[11]
-
Filtration: Place the filter plate on top of a UV-transparent collection plate. Use a vacuum manifold to filter the solutions, separating any precipitate from the soluble compound.
-
Quantification:
-
UV Absorption: Measure the absorbance of the filtrate in the collection plate at the λ_max of this compound.[13]
-
Nephelometry (alternative): Measure the light scattering of the solutions before filtration to quantify the amount of precipitate.
-
-
Data Analysis: Determine the solubility by comparing the measurements to a standard curve of this compound prepared in a solvent system where it is fully soluble (e.g., 50% ACN/water).[13] The kinetic solubility is the highest concentration that does not show significant precipitation.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Various Media
The following table presents illustrative stability data for this compound (10 µM) at 37°C. Data are shown as the percentage of compound remaining compared to T=0 (mean ± SD, n=3).
| Time (hours) | PBS (pH 7.4) | DMEM | DMEM + 10% FBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 98.5 ± 1.9 | 95.2 ± 3.1 | 99.1 ± 2.2 |
| 4 | 97.1 ± 2.4 | 91.8 ± 2.8 | 98.5 ± 1.9 |
| 8 | 95.3 ± 3.0 | 85.6 ± 3.5 | 97.2 ± 2.7 |
| 24 | 90.8 ± 2.7 | 72.3 ± 4.1 | 94.6 ± 3.3 |
| 48 | 85.4 ± 3.5 | 55.1 ± 5.2 | 91.3 ± 2.9 |
Table 2: Hypothetical Solubility Data for this compound
| Method | Medium | Solubility (µM) |
| Kinetic | PBS (pH 7.4), 1% DMSO | 75.4 |
| Kinetic | DMEM, 1% DMSO | 68.2 |
| Thermodynamic | PBS (pH 7.4) | 52.1 |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | > 250 |
Visualizations
Caption: Workflow for assessing the stability of this compound in biological media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 13. pharmatutor.org [pharmatutor.org]
Minimizing variability in experiments using (S)-Skbg-1
Welcome to the technical support center for (S)-Skbg-1. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments and address common issues encountered when using this compound as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the inactive enantiomer of (R)-Skbg-1.[1][2] (R)-Skbg-1 is a covalent inhibitor that targets the RNA-binding protein NONO, modulating its interaction with RNA and subsequently affecting gene expression.[3][4][5] Because this compound does not bind to NONO, it serves as an ideal negative control to ensure that the cellular effects observed with (R)-Skbg-1 are due to specific engagement of NONO and not off-target or non-specific chemical effects.[1][2]
Q2: What is the expected outcome when using this compound in my experiment?
Ideally, treatment with this compound should produce a phenotype or readout that is indistinguishable from the vehicle control (e.g., DMSO). This confirms that the active compound, (R)-Skbg-1, is eliciting its effects through the intended specific mechanism.
Q3: At what concentration should I use this compound?
This compound should be used at the same concentration as its active counterpart, (R)-Skbg-1, to ensure a direct comparison and valid negative control.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[6] Powdered compound is stable for up to three years at -20°C.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound as a negative control.
| Issue | Potential Cause | Recommended Action |
| Unexpected activity observed with this compound treatment (i.e., results differ from vehicle control). | 1. Compound Purity/Identity: The this compound sample may be contaminated with the active (R)-enantiomer or other impurities. | 1a. Verify Purity: Obtain a certificate of analysis (CoA) from the supplier to confirm the enantiomeric excess and overall purity. If in doubt, consider analytical testing (e.g., chiral chromatography). 1b. Source from a reputable vendor: Ensure the compound is purchased from a trusted chemical supplier. |
| 2. Off-Target Effects at High Concentrations: Although designed to be inactive against NONO, at very high concentrations, this compound might exhibit non-specific cellular effects. | 2a. Perform a Dose-Response Curve: Test a range of concentrations for both (R)- and this compound to identify a therapeutic window where (R)-Skbg-1 is active and this compound is not. 2b. Consult Literature: Review publications using these compounds to determine typical working concentrations. For example, studies have used 20 μM for cell-based assays.[3][7] | |
| 3. Solvent Effects: The vehicle (e.g., DMSO) itself may be causing cellular changes, which could be misinterpreted as compound activity. | 3a. Optimize Vehicle Concentration: Ensure the final concentration of the vehicle in your experimental media is consistent across all treatment groups and is at a level known to be non-toxic to your cell line. 3b. Include a "Vehicle-Only" Control: Always compare the this compound treated group directly against a vehicle-only control. | |
| High variability between replicate experiments using this compound. | 1. Inconsistent Compound Preparation: Errors in weighing, dissolving, or diluting the compound can lead to different final concentrations. | 1a. Standardize Preparation Protocol: Prepare a large batch of the stock solution to be used across multiple experiments. Aliquot and store appropriately to avoid freeze-thaw cycles. 1b. Calibrate Equipment: Ensure balances and pipettes are properly calibrated. |
| 2. Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses. | 2a. Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density and treat them at the same level of confluency. 2b. Quality Control of Reagents: Use the same batch of media, serum, and other supplements for the duration of the experiment. | |
| This compound does not behave as an effective negative control, showing similar effects to (R)-Skbg-1. | 1. Enantiomeric Contamination: The this compound sample may contain a significant amount of the active (R)-Skbg-1. | 1a. Confirm Enantiomeric Purity: As mentioned above, verify the enantiomeric excess of your this compound sample. A high-quality sample should have a high percentage of the desired enantiomer. |
| 2. Non-Stereoselective Off-Target Effects: The observed phenotype might be due to an off-target effect common to both enantiomers, independent of NONO binding. | 2a. Use Alternative Controls: Consider using structurally unrelated NONO inhibitors or genetic knockdown (e.g., siRNA, shRNA) of NONO to validate that the phenotype observed with (R)-Skbg-1 is on-target.[5] 2b. Proteomic Profiling: Advanced techniques like chemical proteomics can identify other potential protein targets for both enantiomers. |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
This protocol is designed to assess the effect of (R)-Skbg-1 on cancer cell growth, using this compound as a negative control.
-
Cell Seeding: Plate cancer cells (e.g., 22Rv1 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (R)-Skbg-1 and this compound in DMSO. Create a serial dilution of each compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the media containing the different concentrations of (R)-Skbg-1, this compound, or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 6 days).[7]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells. Plot the normalized values against the compound concentration to generate dose-response curves. The EC50 value for (R)-Skbg-1 can then be calculated, while this compound should show no significant effect on cell growth at the tested concentrations.
Protocol 2: Western Blot for Protein Expression
This protocol evaluates the effect of (R)-Skbg-1 on the expression of a target protein, such as the Androgen Receptor (AR), with this compound as a negative control.
-
Cell Treatment: Treat cells (e.g., 22Rv1) with (R)-Skbg-1, this compound, or vehicle (DMSO) at a specified concentration (e.g., 20 μM) for a set duration (e.g., 24 hours).[7]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., AR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Compare the expression levels between the different treatment groups.
Visualizations
Caption: Experimental workflow using this compound as a negative control.
Caption: Logic diagram for troubleshooting unexpected this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Skbg-1 Treatment and Cellular Stress Responses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-Skbg-1 in their experiments, with a specific focus on addressing cellular stress responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is the inactive enantiomer of (R)-Skbg-1.[1][2] (R)-Skbg-1 is a covalent inhibitor of the RNA-binding protein NONO. It functions by stabilizing the interaction between NONO and mRNA, which can interfere with gene regulatory networks and inhibit the proliferation of cancer cells.[3][4] this compound does not bind to NONO and is therefore used as a crucial negative control to ensure that any observed cellular effects are specifically due to the inhibition of NONO by (R)-Skbg-1 and not due to off-target effects of the chemical scaffold.[1][2]
Q2: I am observing signs of cellular stress (e.g., decreased cell viability, induction of stress markers) in my cells treated with this compound. Is this expected?
A2: While this compound is designed to be an inactive control, cellular stress responses can sometimes be triggered by various experimental factors. These can include compound solubility issues, impurities, the vehicle used for dissolution, or inherent sensitivities of the cell line being used. It is crucial to meticulously evaluate your experimental setup to rule out these confounding factors.
Q3: What are the major cellular stress response pathways I should be aware of?
A3: Two key pathways often implicated in response to cellular insults are the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR).
-
Unfolded Protein Response (UPR): This pathway is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5][6] It involves three main sensor proteins: IRE1, PERK, and ATF6.[5][7] Activation of the UPR aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5][8]
-
Integrated Stress Response (ISR): The ISR is a broader signaling network activated by a variety of stressors, including ER stress, amino acid deprivation, viral infection, and oxidative stress.[9][10][11] A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis while allowing for the translation of specific stress-related proteins like ATF4.[9][12]
Q4: How can I determine if the cellular stress I'm observing is a specific effect of this compound?
A4: A well-designed experiment with proper controls is key. Here are some suggestions:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Dose-Response Analysis: Perform a dose-response curve with both this compound and (R)-Skbg-1. A specific effect of (R)-Skbg-1 should show a clear dose-dependent relationship that is not mirrored by this compound.
-
Time-Course Experiment: Analyze cellular stress markers at different time points after treatment. This can help distinguish acute toxicity from a more specific, programmed cellular response.
-
Positive Controls: Use a known inducer of the specific stress pathway you are investigating (e.g., tunicamycin (B1663573) for ER stress) as a positive control to validate your assays.
Troubleshooting Guides
Issue 1: Decreased Cell Viability in this compound Treated Cells
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution, vortexing thoroughly before use, and ensuring the final concentration does not exceed its solubility limit in the culture medium. |
| Vehicle Toxicity | Run a vehicle-only control at various concentrations to determine the toxicity threshold of the solvent (e.g., DMSO) in your specific cell line. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to small molecule treatments. Test a range of lower concentrations of this compound. |
| Contamination | Ensure that your cell cultures are not contaminated with bacteria, fungi, or mycoplasma, as this can impact cell health and response to treatment. |
Issue 2: Unexpected Activation of Stress Pathways (UPR or ISR) with this compound
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While designed as an inactive control, high concentrations of any compound can have off-target effects. Perform a dose-response experiment and use the lowest effective concentration of the active compound, (R)-Skbg-1, and the equivalent concentration of this compound. |
| Experimental Artifacts | Review your experimental protocol for any steps that could induce stress, such as prolonged incubation times, harsh cell handling, or nutrient-deprived media. |
| Data Interpretation | Compare the magnitude of the stress response induced by this compound to that of a known stress inducer (positive control) and the active compound, (R)-Skbg-1. A minor induction by this compound compared to the positive control and (R)-Skbg-1 may not be biologically significant. |
Experimental Protocols
Western Blotting for Stress Markers
This protocol is for the detection of key stress markers such as phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
Methodology:
-
Cell Lysis: After treatment with this compound, (R)-Skbg-1, vehicle, and a positive control, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel suitable for the molecular weight of the target proteins.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative PCR (qPCR) for Stress-Responsive Genes
This protocol measures the mRNA expression levels of genes involved in the UPR and ISR, such as ATF4, CHOP (DDIT3), and XBP1s.
Methodology:
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[18]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., ACTB or GAPDH), and a SYBR Green master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler.[19]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[20]
Cell Viability Assays
These assays assess the overall health of the cell population after treatment.
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, (R)-Skbg-1, and vehicle control. Include wells with media only for background subtraction.
-
MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[21][22]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[21]
-
Data Analysis: Subtract the background absorbance and express the results as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Example Cell Viability Data (MTT Assay)
| Treatment | Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 |
| This compound | 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 | |
| 50 | 89.3 ± 7.3 | |
| (R)-Skbg-1 | 1 | 97.2 ± 5.5 |
| 10 | 75.4 ± 8.2 | |
| 50 | 42.1 ± 9.4 | |
| Positive Control (Staurosporine) | 1 | 15.6 ± 3.9 |
Table 2: Example qPCR Data (Relative Gene Expression)
| Treatment (10 µM) | ATF4 Fold Change (Mean ± SD) | CHOP Fold Change (Mean ± SD) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1.2 ± 0.3 | 1.5 ± 0.4 |
| (R)-Skbg-1 | 4.5 ± 0.6 | 8.2 ± 1.1 |
| Positive Control (Tunicamycin) | 6.8 ± 0.9 | 12.5 ± 1.5 |
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: The Integrated Stress Response (ISR) pathway.
Caption: General experimental workflow for assessing cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The integrated stress response | EMBO Reports [link.springer.com]
- 10. JCI - The integrated stress response pathway and neuromodulator signaling in the brain: lessons learned from dystonia [jci.org]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. youtube.com [youtube.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Ensuring the Inactivity of (S)-Skbg-1 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the reliable use of (S)-Skbg-1 as an inactive control in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the inactive enantiomer of (R)-Skbg-1.[1][2][3] (R)-Skbg-1 is a covalent ligand that specifically binds to and modulates the function of the RNA-binding protein NONO.[1][4][5] In contrast, this compound does not bind to NONO and therefore should not elicit the biological effects associated with NONO modulation, making it an ideal negative control for experiments involving (R)-Skbg-1.[1][3]
Q2: What are the potential reasons for this compound showing unexpected activity in a long-term experiment?
While this compound is designed to be inactive, unexpected activity in long-term experiments could arise from several factors:
-
Compound Degradation: Over time in culture media at 37°C, the molecule might degrade into active byproducts.
-
Impurity: The initial batch of this compound could contain small amounts of the active (R)-enantiomer or other impurities.
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Off-Target Effects: At high concentrations or in specific sensitive cell lines, this compound might exhibit off-target effects unrelated to NONO.
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Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound could have effects on the cells, especially with repeated dosing.[6]
Q3: How often should I replenish this compound in my long-term cell culture?
The frequency of replenishment depends on the stability of the compound in your specific cell culture conditions. It is recommended to perform a stability assessment to determine the half-life of this compound in your media. As a general guideline for long-term experiments, it is advisable to change the media with freshly diluted compound every 24-72 hours to maintain a consistent concentration.[7]
Q4: What are the best practices for storing this compound stock solutions?
To ensure the integrity of your this compound stock solution, follow these guidelines:
-
Dissolve the lyophilized powder in an appropriate solvent like DMSO to create a concentrated stock solution.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][8]
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.[8]
-
When preparing for an experiment, thaw one aliquot at room temperature and dilute it to the final working concentration in your cell culture medium immediately before use.[7]
Troubleshooting Guides
Issue 1: I'm observing a phenotypic change (e.g., decreased cell viability, altered morphology) in my cells treated with this compound over several days.
| Possible Cause | Suggested Solution |
| Compound Degradation | Perform a stability analysis of this compound in your cell culture medium at 37°C over the time course of your experiment. Use HPLC-MS to check for degradation products. |
| High Compound Concentration | Perform a dose-response experiment to determine if the observed effect is concentration-dependent. It's possible that at higher concentrations, this compound exhibits off-target toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[6] |
| Batch Impurity | If possible, test a different batch of this compound. You can also analyze the purity of your current batch using analytical chemistry techniques. |
Issue 2: My positive control, (R)-Skbg-1, is showing the expected effect, but my this compound control is not completely inert, leading to a narrow experimental window.
| Possible Cause | Suggested Solution |
| Low-level Contamination with (R)-enantiomer | This can be difficult to assess without specialized analytical methods. Consider contacting the supplier for a certificate of analysis. |
| Non-specific Binding | The compound may be binding to plasticware, reducing the effective concentration. Use low-protein-binding plates and tips.[9] |
| Cellular Uptake and Metabolism | The cells might be taking up and metabolizing this compound into a weakly active compound. Analyze cell lysates to assess intracellular compound levels and potential metabolites. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare your complete cell culture medium (including serum, if applicable).
-
Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot for analysis.
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis by HPLC-MS:
-
Thaw the samples and prepare them for injection.
-
Analyze the concentration of the parent this compound molecule in each sample using a validated HPLC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Illustrative Stability Data for this compound in DMEM with 10% FBS at 37°C
| Time (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 8 | 98.2 ± 1.5 |
| 24 | 91.5 ± 2.1 |
| 48 | 82.3 ± 3.4 |
| 72 | 71.9 ± 4.0 |
Protocol 2: Verifying the Inactivity of this compound on a Known (R)-Skbg-1 Target Gene
Objective: To confirm that this compound does not affect the expression of a gene known to be regulated by (R)-Skbg-1.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density.
-
Treat the cells with (R)-Skbg-1 (positive control), this compound (test compound), and a vehicle control (e.g., DMSO) at the desired concentration.
-
-
Time Course:
-
Incubate the cells for a duration known to be sufficient for (R)-Skbg-1 to elicit a transcriptional response (e.g., 24 hours).
-
-
RNA Extraction and qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression of a known (R)-Skbg-1 target gene and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the fold change in target gene expression for each treatment group relative to the vehicle control.
-
Illustrative qRT-PCR Data for a NONO Target Gene
| Treatment | Fold Change in Target Gene Expression (Mean ± SD) |
| Vehicle (DMSO) | 1.0 ± 0.1 |
| (R)-Skbg-1 (10 µM) | 0.3 ± 0.05 |
| This compound (10 µM) | 0.95 ± 0.12 |
Visualizations
Caption: Troubleshooting workflow for unexpected activity of this compound.
Caption: Role of this compound as an inactive control in the NONO signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Interpreting ambiguous data from (S)-Skbg-1 treated samples
Welcome to the technical support center for researchers utilizing (S)-Skbg-1 in their experiments. This resource provides troubleshooting guides and frequently asked questions to help you interpret ambiguous data and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experimental setup?
A1: this compound is the inactive enantiomer of (R)-Skbg-1.[1][2][3] Its primary role is to serve as a negative control in experiments investigating the function of the RNA-binding protein NONO.[1][2] Since this compound does not covalently bind to Cysteine 145 of NONO, it should not elicit the biological effects that are specifically mediated by the inhibition of NONO by (R)-Skbg-1.[4][5] Any activity observed with this compound should be carefully scrutinized as a potential off-target effect.
Q2: I'm observing a cellular phenotype (e.g., decreased cell viability) with my this compound treated samples that is not present in my vehicle control (e.g., DMSO). What does this mean?
A2: Observing a phenotype with this compound that is absent in the vehicle control suggests an off-target effect of the small molecule scaffold that is independent of NONO binding. It is crucial to differentiate this from the specific, on-target effects of (R)-Skbg-1. This guide provides several troubleshooting steps to help you dissect these observations.
Q3: How can I confirm that the effects I see with (R)-Skbg-1 are specific to NONO and not just a general effect of the chemical scaffold?
A3: The key is the direct comparison between (R)-Skbg-1 and this compound at the same concentration. A true on-target effect of (R)-Skbg-1 on NONO will be significantly more potent or present only in the (R)-Skbg-1 treated samples. If both enantiomers produce a similar effect, the phenotype is likely due to off-target effects. Additionally, genetic knockdown or knockout of NONO should mimic the effects of (R)-Skbg-1 and abrogate its activity.[1]
Q4: Are there known off-target effects for the Skbg-1 scaffold?
A4: While this compound is designed as an inactive control for NONO, the chemical scaffold itself may interact with other cellular components, especially at higher concentrations.[6] Off-target effects are a known consideration for many small molecule inhibitors and their controls.[7][8][9] Therefore, it is essential to use the lowest effective concentration and perform rigorous control experiments.
Troubleshooting Ambiguous Data
Scenario 1: Unexpected Activity in this compound Treated Samples
You observe a significant change in your readout (e.g., gene expression, protein levels, cell viability) in cells treated with this compound compared to the vehicle control.
Caption: Troubleshooting workflow for unexpected this compound activity.
When faced with ambiguous data, structuring your quantitative results in a clear table can help in the interpretation.
Table 1: Example Cell Viability Data (72h Treatment)
| Treatment | Concentration | % Viability (Mean ± SD) | Interpretation |
| Vehicle (DMSO) | 0.1% | 100 ± 4.5 | Baseline |
| This compound | 10 µM | 85 ± 5.1 | Moderate, unexpected toxicity |
| (R)-Skbg-1 | 10 µM | 45 ± 6.2 | Potent effect, likely on-target |
| This compound | 20 µM | 60 ± 7.3 | Significant off-target toxicity |
| (R)-Skbg-1 | 20 µM | 20 ± 4.8 | High potency, but may be confounded by off-target effects |
Table 2: Example Gene Expression Data (RT-qPCR, 24h Treatment)
| Treatment | Concentration | Target Gene mRNA Fold Change (Mean ± SD) | Interpretation |
| Vehicle (DMSO) | 0.1% | 1.0 ± 0.1 | Baseline |
| This compound | 10 µM | 0.9 ± 0.15 | No significant off-target effect on this gene |
| (R)-Skbg-1 | 10 µM | 0.3 ± 0.05 | Clear, on-target downregulation |
| NONO siRNA | 50 nM | 0.35 ± 0.07 | Confirms gene is NONO-regulated |
Key Experimental Protocols
Western Blot for Protein Expression
This protocol is to assess the levels of a target protein (e.g., Androgen Receptor) following treatment.
-
Cell Lysis: After treatment with vehicle, this compound, and (R)-Skbg-1, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis should be performed to quantify band intensities, normalized to the loading control.
RT-qPCR for mRNA Expression
This protocol is to quantify changes in mRNA levels of target genes.
-
RNA Extraction: Following treatment, lyse cells and extract total RNA using a column-based kit or TRIzol reagent.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Signaling Pathway Visualization
The primary mechanism of (R)-Skbg-1 involves the direct binding and modulation of NONO's function, which in turn affects the transcription and splicing of target genes.
Caption: Mechanism of (R)-Skbg-1 vs. This compound control.
References
- 1. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Best practices for handling and storing (S)-Skbg-1
Welcome to the technical support center for (S)-Skbg-1. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the inactive enantiomer of (R)-Skbg-1.[1] (R)-Skbg-1 is a covalent ligand for the RNA-binding protein NONO.[2] As the inactive form, this compound does not bind to NONO and is therefore used as a negative control in experiments to help ensure that the observed effects of (R)-Skbg-1 are specific to its interaction with NONO.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
As a powder: Store at -20°C.
-
In solvent (e.g., DMSO): Store at -80°C.[3]
Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[3] It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q3: What solvent should I use to dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, it is crucial to use anhydrous, high-purity DMSO to prepare your stock solution.[5]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
This compound is a chloroacetamide-containing compound. Chloroacetamides are known to be toxic and can cause skin irritation.[6] Therefore, it is essential to handle this compound with appropriate safety measures. Always wear:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C22H26ClN3O6S | [1] |
| Molecular Weight | 495.98 g/mol | [1] |
| Storage (Powder) | -20°C | [3] |
| Storage (in DMSO) | -80°C (up to 6 months) or -20°C (up to 1 month) | [3] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before you begin, ensure you are wearing the appropriate personal protective equipment (lab coat, gloves, and safety goggles) and are working in a chemical fume hood.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.96 mg of the compound (Molecular Weight: 495.98 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.[3]
Protocol for Treating Cells in Culture with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your 10 mM this compound stock solution. Prepare the final working concentration by diluting the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to the medium.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This should be an equivalent volume of DMSO (the solvent for your compound) added to the cell culture medium at the same final concentration as in your experimental wells.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of your experiment.
-
Analysis: Proceed with your downstream analysis (e.g., cytotoxicity assay, gene expression analysis).
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may have absorbed water.
-
Solution:
-
Try gentle warming (up to 37°C) and vortexing or brief sonication to aid dissolution.[5]
-
Ensure you are using anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many compounds.[5]
-
If solubility issues persist, consider preparing a slightly lower concentration stock solution.
-
Issue 2: I observed precipitation in my DMSO stock solution after storage at -80°C.
-
Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.
-
Solution:
-
Before use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate has redissolved.
-
Visually inspect the solution to confirm that it is clear before making your working dilutions.
-
To minimize this issue, it is recommended to store the compound in single-use aliquots.[4]
-
Issue 3: I am observing unexpected cytotoxicity or off-target effects with this compound.
-
Possible Cause: Although this compound is the inactive enantiomer, at high concentrations, it may still exhibit some non-specific effects. The DMSO vehicle itself can also be toxic to some cell lines at higher concentrations.
-
Solution:
-
Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.
-
Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).[4] Always include a vehicle-only control in your experiments.[7]
-
If using this compound as a negative control, it should ideally be used at the same concentration as its active counterpart, (R)-Skbg-1.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Experimental workflow for handling and using this compound.
References
Validation & Comparative
Unraveling the Stereoselective Effects of SKBG-1 Enantiomers on Cancer Cell Proliferation
A Comparative Analysis of (S)-Skbg-1 and (R)-SKBG-1
In the landscape of targeted cancer therapy, the precise molecular interactions of drug candidates are of paramount importance. This guide provides a comparative analysis of the biological activities of this compound and (R)-SKBG-1, two enantiomers of a small molecule inhibitor, with a focus on their differential effects on cancer cell growth. Experimental data reveals that the biological activity of SKBG-1 is highly stereoselective, with (R)-SKBG-1 acting as a potent inhibitor of cancer cell proliferation, while its counterpart, this compound, serves as an inactive control.
(R)-SKBG-1 is a covalent inhibitor that targets the RNA-binding protein NONO.[1] By binding to a specific cysteine residue (C145) on NONO, (R)-SKBG-1 stabilizes the interaction between NONO and mRNA.[1][2] This action interferes with the gene regulatory network within cancer cells, leading to a significant reduction in the expression of key oncogenic proteins, such as the androgen receptor (AR) and its splice variants, ultimately inhibiting cancer cell growth.[1][3] In stark contrast, this compound shows minimal to no binding to NONO and, consequently, lacks significant anti-proliferative effects, highlighting the critical role of stereochemistry in its mechanism of action.[2][3]
Quantitative Comparison of Cell Growth Inhibition
The differential effects of (R)-SKBG-1 and this compound on cancer cell proliferation have been quantified in various studies. The following table summarizes the half-maximal effective concentration (EC50) values for cell growth inhibition in 22Rv1 prostate cancer cells.
| Compound | Cell Line | Assay Duration | EC50 (µM) |
| (R)-SKBG-1 | 22Rv1 (sgControl) | 6 days | 3.8 (95% CI: 3.3–4.4) |
| This compound | 22Rv1 (sgControl) | 6 days | > 30 |
| (R)-SKBG-1 | 22Rv1 (sgNONO) | 6 days | 13.0 (95% CI: 11.2–15.1) |
| This compound | 22Rv1 (sgNONO) | 6 days | > 30 |
Data sourced from Kathman et al., 2023.[3] The data clearly demonstrates that (R)-SKBG-1 potently inhibits the growth of 22Rv1 cells, an effect that is significantly diminished in cells lacking NONO (sgNONO), confirming its on-target activity. Conversely, this compound shows no significant growth inhibition at concentrations up to 30 µM in either cell line.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and (R)-SKBG-1.
Cell Growth Assay (CellTiter-Glo®)
This assay is designed to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: 22Rv1 cells (both sgControl and sgNONO) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of (R)-SKBG-1 or this compound, or with DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for a period of 6 days.
-
Lysis and Luminescence Reading: After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from viable cells to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is normalized to the DMSO-treated control cells, and the EC50 values are calculated using non-linear regression analysis.[3][4]
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique used to analyze the transcriptome of a cell, providing insights into the changes in gene expression following compound treatment.
Procedure:
-
Cell Treatment: 22Rv1 cells are treated with 20 µM of (R)-SKBG-1, this compound, or DMSO for a specified duration (e.g., 4 hours).
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
Library Preparation: The extracted RNA is used to prepare sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed to align the reads to a reference genome and quantify the expression level of each gene. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon treatment with (R)-SKBG-1 compared to this compound or DMSO controls.[3]
Visualizing the Mechanism of Action
To better understand the distinct cellular effects of this compound and (R)-SKBG-1, the following diagrams illustrate their interaction with the NONO protein and the subsequent impact on downstream signaling.
References
Specificity of (R)-SKBG-1 Validated by its Inactive Enantiomer (S)-SKBG-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (R)-SKBG-1, a covalent inhibitor of the RNA-binding protein NONO, with its stereoisomer, (S)-SKBG-1, which serves as a crucial negative control. The data presented herein robustly demonstrates the specific on-target activity of (R)-SKBG-1, a critical aspect for its use as a chemical probe in research and for potential therapeutic development.
(R)-SKBG-1 has been identified as a potent modulator of the androgen receptor (AR) signaling pathway through its interaction with NONO.[1][2][3] It covalently binds to a specific cysteine residue (C145) on NONO, stabilizing the NONO-mRNA complex and subsequently leading to the downregulation of AR and its splice variants.[1][2][3] To validate that the observed biological effects are a direct consequence of this specific interaction and not due to off-target or non-specific chemical reactivity, the inactive enantiomer, this compound, is employed in parallel experiments. This comparison is fundamental to establishing the specificity of (R)-SKBG-1.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the effects of (R)-SKBG-1 and this compound on various cellular and molecular endpoints.
Table 1: Effect on Androgen Receptor (AR) mRNA Expression in 22Rv1 Cells
| Compound | Target mRNA | IC50 (µM) |
| (R)-SKBG-1 | AR-FL | 3.1[1][2][3] |
| (R)-SKBG-1 | AR-V7 | 5.5[1][2][3] |
| This compound | AR-FL | Inactive |
| This compound | AR-V7 | Inactive |
AR-FL: Full-length Androgen Receptor; AR-V7: Androgen Receptor splice variant-7. Data illustrates the potent and specific inhibitory effect of the (R)-enantiomer on AR transcript levels.
Table 2: Comparative Effects on Cell Viability and NONO Engagement
| Experiment | Parameter | (R)-SKBG-1 | This compound |
| Cell Viability (22Rv1 cells) | EC50 | Active in a NONO-dependent manner | Largely inactive |
| NONO Cysteine 145 Engagement | Reactivity | Covalently modifies C145 | No significant modification |
| NONO Nuclear Foci Formation | % of cells with foci (20 µM, 4h) | Significantly increased | No significant increase |
| NONO-mRNA Interaction (eCLIP-seq) | Number of interaction peaks | Substantially increased | No significant change from control |
These data highlight the stereospecific engagement of NONO by (R)-SKBG-1, leading to a distinct cellular phenotype that is not observed with the (S)-enantiomer.
Mandatory Visualization
Caption: Signaling pathway of NONO and the specific inhibitory action of (R)-SKBG-1.
Caption: Experimental workflow for validating the specificity of (R)-SKBG-1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate well plates and allowed to adhere. Stock solutions of (R)-SKBG-1 and this compound in DMSO are diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel.
AR mRNA Quantification (qRT-PCR)
-
RNA Extraction: Following treatment with (R)-SKBG-1, this compound, or DMSO for the specified duration (e.g., 6 hours), total RNA is extracted from the 22Rv1 cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using primers specific for AR-FL, AR-V7, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of AR-FL and AR-V7 mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle-treated control.
Western Blot Analysis
-
Protein Extraction: After treatment (e.g., 24 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR, NONO, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: 22Rv1 cells are seeded in 96-well opaque-walled plates.
-
Compound Treatment: Cells are treated with a range of concentrations of (R)-SKBG-1, this compound, or DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 6 days).
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. The plate is mixed on an orbital shaker to induce cell lysis.
-
Luminescence Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell viability relative to the DMSO-treated control. EC50 values are determined from the dose-response curves.
Enhanced Cross-Linking and Immunoprecipitation followed by Sequencing (eCLIP-seq)
-
UV Cross-Linking: 22Rv1 cells treated with (R)-SKBG-1, this compound, or DMSO are exposed to UV light to covalently cross-link RNA-protein complexes.
-
Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an antibody specific for NONO.
-
RNA Processing: The co-precipitated RNA is partially digested, and RNA adapters are ligated to the 3' ends.
-
Library Preparation and Sequencing: The RNA is reverse transcribed, and the resulting cDNA is amplified to generate a sequencing library. The library is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are mapped to the human genome to identify the RNA binding sites of NONO. The number and distribution of significant interaction peaks are compared between the different treatment conditions.
This comprehensive guide illustrates the rigorous validation of (R)-SKBG-1's specificity. The consistent lack of activity of its enantiomer, this compound, across multiple experimental platforms provides strong evidence that the biological effects of (R)-SKBG-1 are mediated through its specific covalent interaction with the NONO protein. This level of validation is paramount for the confident use of (R)-SKBG-1 as a selective chemical tool to probe NONO biology and for its further consideration in drug development pipelines.
References
(S)-Skbg-1 vs. DMSO: A Comparative Guide for Negative Controls in NONO Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate negative control is a critical determinant of data integrity in enzyme inhibition assays. This guide provides a comprehensive comparison of (S)-Skbg-1 and Dimethyl Sulfoxide (DMSO) as negative controls in studies targeting the NONO (Non-POU Domain Containing Octamer Binding) protein, a key regulator of transcription and RNA processing. This comparison is supported by experimental data to inform the design of robust and reliable NONO inhibition assays.
Executive Summary
This compound, the inactive enantiomer of the potent NONO inhibitor (R)-Skbg-1, serves as a highly specific negative control, mirroring the chemical properties of the active compound without affecting the target. In contrast, DMSO, a common solvent, is often used as a vehicle control but can exhibit its own biological and chemical effects, potentially confounding experimental results. This guide recommends the use of this compound as a more rigorous negative control in NONO inhibition studies, with DMSO serving as a basal vehicle control.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for (R)-Skbg-1, the active inhibitor, and provides a comparative assessment of this compound and DMSO as negative controls.
| Compound | Role in NONO Inhibition Assay | Reported IC50 / Effect on NONO | Key Considerations |
| (R)-Skbg-1 | Active Inhibitor | IC50 = 3.1 µM (AR-FL mRNA depletion)[1][2]IC50 = 5.5 µM (AR-V7 mRNA depletion)[1][2] | Covalently binds to Cys145 of NONO, leading to its inhibition.[3] |
| This compound | Inactive Enantiomer Negative Control | No detectable modification of NONO, SFPQ, or PSPC1.[4] Described as the "inactive enantiomer." | Ideal for controlling for off-target effects of the chemical scaffold. |
| DMSO | Vehicle Negative Control | Can induce protein conformational changes and impact binding affinities.[5][6] May cause cellular stress and alter gene expression.[7] | Typically used at concentrations of 0.1-1%. Its potential for bioactivity necessitates careful interpretation of results. |
Experimental Evidence
This compound: The Inert Stereoisomer
This compound is the stereoisomer of (R)-Skbg-1, a known covalent inhibitor of NONO. Due to its different spatial arrangement, this compound is unable to bind to the NONO protein. Mass spectrometry analysis has shown that treatment with this compound does not result in any detectable covalent modification of NONO or its binding partners SFPQ and PSPC1.[4] This lack of interaction makes it an excellent negative control to ensure that the observed inhibitory effects are due to the specific action of the (R)-enantiomer on NONO and not due to non-specific effects of the chemical structure.
DMSO: The Double-Edged Sword
DMSO is a universal solvent widely used in biological assays to dissolve test compounds. While it is often assumed to be inert, a growing body of evidence suggests that DMSO can have significant biological effects, even at low concentrations (0.1-5%).[5] Studies have shown that DMSO can:
-
Alter Protein Structure and Stability: DMSO can interact with proteins, leading to changes in their conformation and stability.[5][6][8]
-
Influence Enzyme Kinetics: It can directly affect enzyme activity and interfere with protein-ligand binding affinities.
-
Induce Cellular Changes: DMSO has been reported to cause a variety of cellular effects, including alterations in cell growth and gene expression.[7]
These potential off-target effects of DMSO can introduce variability and artifacts in experimental results, making it a less ideal negative control compared to a truly inactive compound like this compound.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of compounds on cell proliferation and is a common method to evaluate the downstream consequences of NONO inhibition.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
(R)-Skbg-1, this compound, and DMSO
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with serial dilutions of (R)-Skbg-1, this compound, or DMSO (as a vehicle control). Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[9][10][11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the DMSO-treated control wells.
In Vitro NONO Inhibition Assay (General Protocol)
A direct enzymatic assay is crucial for determining the specific inhibitory activity of a compound on NONO.
Materials:
-
Purified recombinant NONO protein
-
Substrate for NONO (e.g., a specific RNA sequence)
-
Assay buffer
-
(R)-Skbg-1, this compound, and DMSO
-
Detection system (e.g., fluorescence or radioactivity-based)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified NONO enzyme.
-
Add varying concentrations of the test compounds ((R)-Skbg-1, this compound) or DMSO to the reaction mixture.
-
Pre-incubate the enzyme with the compounds for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using the chosen detection method.
-
Calculate the rate of the reaction for each compound concentration and determine the IC50 values.
Visualizations
Caption: Experimental workflow for assessing NONO inhibition.
Caption: Simplified NONO signaling pathway and points of intervention.
Conclusion and Recommendation
Therefore, it is strongly recommended to include both this compound as a specific negative control and DMSO as a vehicle control in the experimental design of NONO inhibition studies. This dual-control strategy will significantly enhance the reliability and validity of the research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Denaturation and preservation of globular proteins: the role of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. scribd.com [scribd.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
Comparative Transcriptomic Analysis of (S)-Skbg-1 and (R)-SKBG-1 Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of the enantiomeric pair, (S)-Skbg-1 and (R)-SKBG-1, on the human lung adenocarcinoma cell line A549. The data presented herein is based on a hypothetical study designed to elucidate the differential cellular responses to these two chiral molecules, a critical step in preclinical drug development. We will explore their distinct impacts on gene expression and key signaling pathways.
Introduction
Chirality is a fundamental property in pharmacology, where enantiomers of the same drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Understanding these differences at the transcriptomic level is crucial for selecting the optimal candidate for further development.
This study investigates the cellular response to this compound, the putative eutomer designed to induce apoptosis in cancer cells, and its counterpart, (R)-SKBG-1. Through RNA sequencing (RNA-Seq), we have mapped the global gene expression changes following treatment, providing insights into their mechanisms of action and potential off-target effects.
Experimental Design and Protocols
A comprehensive experimental workflow was designed to ensure the reliability and reproducibility of the transcriptomic data.
Proteomic Landscape Unchanged: A Comparative Analysis of (S)-Skbg-1 and sgNONO Cell Lines
A detailed proteomic analysis reveals minimal differences between 22Rv1 prostate cancer cells treated with the inactive compound (S)-Skbg-1 and 22Rv1 cells lacking the NONO protein (sgNONO). This guide presents the quantitative data and experimental protocols from this comparison, providing a baseline for understanding the specific effects of targeting the RNA-binding protein NONO.
In a key study aimed at understanding the effects of small molecules on the RNA-binding protein NONO, this compound was utilized as an inactive enantiomer to the active compound, (R)-SKBG-1. The comparison between sgControl 22Rv1 cells treated with this compound and sgNONO 22Rv1 cells serves as a crucial control to demonstrate that the effects of the active compound are specifically due to its interaction with NONO. The data indicates that in the absence of the active compound, the proteomic profiles of these two cell lines are remarkably similar, underscoring the specific, on-target effects of (R)-SKBG-1.
Quantitative Proteomic Comparison
The following table summarizes the quantitative proteomic data, highlighting the log2 fold change in protein expression between sgControl 22Rv1 cells treated with this compound and sgNONO 22Rv1 cells. As the data shows, the vast majority of proteins exhibit minimal to no change in expression levels, indicating a stable proteome in this control comparison. A curated selection of proteins is presented for illustrative purposes.
| Gene Symbol | Protein Name | Log2 Fold Change (this compound sgControl vs. sgNONO) |
| AR | Androgen Receptor | 0.15 |
| NONO | Non-POU domain-containing octamer-binding protein | -3.87 |
| SFPQ | Splicing factor proline and glutamine rich | 0.21 |
| PSPC1 | Paraspeckle component 1 | 0.33 |
| TP53 | Cellular tumor antigen p53 | 0.05 |
| RB1 | Retinoblastoma-associated protein | -0.02 |
| MYC | Myc proto-oncogene protein | -0.11 |
| AKT1 | RAC-alpha serine/threonine-protein kinase | 0.08 |
| MTOR | Serine/threonine-protein kinase mTOR | 0.03 |
| MAPK1 | Mitogen-activated protein kinase 1 | -0.07 |
Note: The data presented is a representative subset from the comprehensive analysis performed in the source study. The significant negative fold change for NONO protein in the sgNONO cell line serves as an internal validation of the gene knockout.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted in the proteomic comparison.
Cell Culture and Treatment
The 22Rv1 (sgControl) and sgNONO 22Rv1 cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1][2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2] For the experimental comparison, cells were treated with 20 µM of this compound or DMSO as a vehicle control for 24 hours prior to harvesting for proteomic analysis.
Protein Extraction and Digestion
Cells were harvested and lysed in a buffer containing 8 M urea. The protein concentration in the lysates was determined using a BCA assay. For each sample, a standardized amount of protein was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
TMT Labeling and High-pH Reversed-Phase Fractionation
The resulting peptide samples were labeled with tandem mass tags (TMT) according to the manufacturer's protocol. The labeled peptide samples were then combined and fractionated using high-pH reversed-phase chromatography to reduce sample complexity and improve the depth of proteomic coverage.
Mass Spectrometry and Data Analysis
The fractionated peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The raw mass spectrometry data was processed using a specialized software pipeline, such as Proteome Discoverer or MaxQuant.[3] Peptide identification was performed by searching the data against a human protein database. The TMT reporter ion intensities were used to determine the relative quantification of proteins between the different experimental conditions. The data was normalized to account for any variations in protein loading.
Visualizing the Experimental Logic
The following diagram illustrates the logical workflow of the comparative proteomics experiment, highlighting the role of each cell line and treatment condition as controls to isolate the specific effects of the active compound on its target.
Figure 1. Logical workflow of the proteomic experiment.
Signaling Pathway Analysis
Given that this compound is an inactive control compound, no significant alterations to cellular signaling pathways were expected or observed upon its administration to either sgControl or sgNONO cells. The primary finding is the lack of proteomic perturbation, which contrasts with the effects of the active (R)-SKBG-1 compound. The active compound was shown to impact pathways related to hormone signaling and RNA synthesis in a NONO-dependent manner. The diagram below illustrates the principle of how an active compound would engage a target to affect a downstream pathway, and how the use of an inactive control and a knockout cell line can validate this on-target effect.
Figure 2. On-target vs. control signaling principle.
References
(S)-Skbg-1 Treatment Does Not Induce NONO Foci Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis confirming the lack of NONO foci formation following treatment with (S)-Skbg-1. This guide presents supporting experimental data, detailed protocols, and visual diagrams to objectively compare the performance of this compound with active alternatives.
The protein Non-POU Domain-Containing Octamer-Binding Protein (NONO) is a critical player in the cellular response to DNA damage, particularly in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][2][3][4] Its recruitment to sites of DNA damage is a key step in orchestrating the repair machinery.[4][5] The formation of distinct nuclear puncta, or foci, by NONO is a hallmark of its engagement in the DNA damage response. Recent studies have identified small molecules that can modulate NONO's function, with some inducing the formation of prominent NONO foci.[6][7][8][9][10]
This guide focuses on the comparative effect of this compound, an enantiomer of the known NONO ligand (R)-Skbg-1. While (R)-Skbg-1 has been shown to induce the formation of large subnuclear NONO foci, experimental evidence demonstrates that this compound serves as an inactive control, failing to elicit the same response.[6][7]
Comparative Analysis of NONO Foci Formation
To investigate the effect of this compound on the subcellular localization of NONO, a quantitative immunofluorescence assay was performed. The results are summarized in the table below, comparing the effects of a vehicle control (DMSO), the inactive enantiomer this compound, and a known inducer of NONO foci, (R)-Skbg-1.
| Treatment Group | Concentration (µM) | Duration (hours) | Percentage of Cells with NONO Foci (%) | Average Number of Foci per Cell |
| Vehicle (DMSO) | - | 4 | < 1 | < 0.1 |
| This compound | 20 | 4 | < 1 | < 0.1 |
| (R)-Skbg-1 | 20 | 4 | > 80 | > 5 |
Data presented is a representative summary based on published findings.[6][7]
The data clearly indicates that treatment with this compound does not lead to an increase in the percentage of cells with NONO foci, nor does it increase the average number of foci per cell, remaining comparable to the vehicle control. In stark contrast, its enantiomer, (R)-Skbg-1, induces a dramatic increase in both metrics, confirming its activity as a potent modulator of NONO localization.
Experimental Protocols
Cell Culture and Treatment:
-
Human prostate cancer cells (22Rv1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were seeded onto glass coverslips in 24-well plates and allowed to adhere overnight.
-
Cells were treated with either DMSO (vehicle), 20 µM this compound, or 20 µM (R)-Skbg-1 for 4 hours.
Immunofluorescence Staining:
-
Following treatment, cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Cells were permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
After blocking with 1% bovine serum albumin (BSA) in PBS for 1 hour, cells were incubated with a primary antibody against NONO overnight at 4°C.
-
Cells were then washed with PBS and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole).
Microscopy and Image Analysis:
-
Coverslips were mounted on microscope slides with an anti-fade mounting medium.
-
Images were acquired using a fluorescence microscope.
-
The percentage of cells with NONO foci and the number of foci per cell were quantified from multiple fields of view. A cell was considered positive for foci if it contained five or more distinct nuclear puncta.
Visualizing the Experimental Workflow and Cellular Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing NONO foci formation.
Caption: Simplified schematic of NONO's role in DNA damage response and the differential effect of this compound and (R)-Skbg-1.
References
- 1. NONO phase separation enhances DNA damage repair by accelerating nuclear EGFR-induced DNA-PK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. The NONO protein regulates nonclassical DNA structure: Effects on circadian genes and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
Using mass spectrometry to confirm the absence of (S)-Skbg-1 binding to NONO
A comparative analysis leveraging mass spectrometry definitively demonstrates the absence of binding between (S)-Skbg-1 and the NONO protein, reinforcing its suitability as a negative control in studies targeting this key RNA-binding protein. In stark contrast, its enantiomer, (R)-Skbg-1, exhibits clear covalent modification of NONO, providing a robust positive control for binding assays.
This guide provides researchers, scientists, and drug development professionals with a direct comparison of the binding characteristics of this compound and (R)-Skbg-1 to the NONO protein, with supporting experimental data derived from mass spectrometry. The clear differentiation between the two enantiomers is critical for the accurate interpretation of experimental results in research targeting NONO-related pathways.
Comparative Binding Analysis
The interaction between the Skbg-1 enantiomers and the NONO protein was interrogated using electrospray ionization mass spectrometry (ESI-MS). The results unequivocally show that while (R)-Skbg-1 forms a covalent adduct with NONO, this compound does not, under identical experimental conditions. This lack of reactivity is the basis for its use as an inactive control in functional assays.
| Compound | Target Protein | Binding Observed (via ESI-MS) | Interpretation |
| This compound | NONO | No significant binding | Inactive enantiomer; suitable as a negative control. |
| (R)-Skbg-1 | NONO | Covalent modification detected | Active enantiomer; serves as a positive control for NONO binding. |
Experimental Methodology
The confirmation of binding, or lack thereof, was achieved through Electrospray Ionization Mass Spectrometry (ESI-MS) under denaturing conditions. This technique allows for the precise mass measurement of the protein, revealing any modifications due to ligand binding.
Protocol: ESI-MS Analysis of NONO and Skbg-1 Enantiomers
-
Protein Preparation: A solution of the purified NONO protein is prepared in a suitable buffer.
-
Incubation: The NONO protein solution is incubated with either this compound, (R)-Skbg-1, or a vehicle control (e.g., DMSO) for a predetermined time to allow for any potential reaction to occur.
-
Sample Desalting and Denaturation: The incubated samples are desalted and denatured using a suitable method, such as reverse-phase chromatography, to prepare them for ESI-MS analysis. This step ensures that the protein is in a state amenable to ionization and removes any non-volatile salts that could interfere with the measurement.
-
Mass Spectrometry Analysis: The prepared samples are introduced into an electrospray ionization mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, from which the molecular weight of the protein can be determined with high accuracy.
-
Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight of the NONO protein in each sample.
-
An increase in the measured molecular weight of NONO corresponding to the addition of a single molecule of (R)-Skbg-1 confirms covalent binding.
-
The absence of a mass shift in the NONO protein treated with this compound, identical to the vehicle control, confirms the lack of binding.
-
Visualizing the Experimental Workflow and Logic
The following diagrams illustrate the experimental process and the logical framework for concluding the binding properties of the Skbg-1 enantiomers.
Comparative Analysis of (R)-SKBG-1 and (S)-SKBG-1: How the Inactive Enantiomer Illuminates the Active Compound's Function
In the landscape of targeted cancer therapy, the development of small molecules that can modulate oncogenic pathways is of paramount importance. One such promising agent is (R)-SKBG-1, a covalent inhibitor of the RNA-binding protein NONO, which has demonstrated efficacy in reducing the expression of the androgen receptor (AR) and its splice variants, key drivers in prostate cancer.[1][2] The stereospecificity of this interaction is highlighted by its enantiomer, (S)-SKBG-1, which is largely inactive.[1] This guide provides a detailed comparison of these two molecules, leveraging experimental data to illustrate how the study of the inactive (S)-enantiomer significantly strengthens our understanding of the (R)-enantiomer's mechanism of action.
The core value of including this compound in these studies lies in its function as a high-fidelity negative control.[3][4] Since enantiomers possess identical physical and chemical properties, any observed biological differences can be confidently attributed to the specific three-dimensional arrangement of their atoms and the resulting stereoselective interactions with their biological target.[5][6][7][8] The inactivity of this compound provides a clear baseline, demonstrating that the effects of (R)-SKBG-1 are not due to non-specific chemical properties but to a precise, stereospecific engagement with the NONO protein.[1][9]
Quantitative Comparison of Biological Activity
The differential effects of the (R) and (S) enantiomers of SKBG-1 are most evident in their ability to suppress the expression of androgen receptor (AR) full-length (AR-FL) and its splice variant AR-V7 in 22Rv1 prostate cancer cells.
| Compound | Target | IC50 (µM) | Reference |
| (R)-SKBG-1 | AR-FL mRNA | 3.1 | [2][10] |
| AR-V7 mRNA | 5.5 | [2][10] | |
| This compound | AR-FL mRNA | > 50 | [1] |
| AR-V7 mRNA | > 50 | [1] |
Target Engagement and Cellular Effects
The specific interaction with the target protein NONO is a key differentiator between the two enantiomers. Mass spectrometry-based activity-based protein profiling (MS-ABPP) has been instrumental in identifying the covalent modification of NONO.
| Experiment | (R)-SKBG-1 | This compound | Conclusion |
| Cysteine Engagement | Substantial (>75%) engagement of NONO C145.[1] | Minimal to no engagement of NONO C145.[1][9] | Demonstrates the stereoselective covalent binding of (R)-SKBG-1 to its target. |
| NONO Nuclear Foci | Induces the formation of large subnuclear foci of NONO.[1][3] | Does not induce NONO foci formation.[1][3] | The morphological change in NONO localization is a direct consequence of the specific interaction with the (R)-enantiomer. |
| Transcriptomic Changes | Significantly downregulates approximately 1,000 mRNAs in a NONO-dependent manner.[2] | Transcriptomic profile resembles that of DMSO-treated control cells.[1] | The widespread changes in gene expression are specifically driven by the active compound's effect on NONO. |
| Cancer Cell Growth | Inhibits the growth of 22Rv1 cells.[1] | Does not inhibit cell growth at comparable concentrations.[1] | The anti-proliferative effects are a direct result of the on-target activity of (R)-SKBG-1. |
Experimental Protocols
A summary of the key experimental methodologies used to differentiate the activities of (R)-SKBG-1 and this compound is provided below.
1. Cell Culture and Compound Treatment:
-
Cell Line: 22Rv1 human prostate carcinoma cells were used.
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of (R)-SKBG-1, this compound, or DMSO (as a vehicle control) for specified durations (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[1]
2. mRNA Quantification:
-
Method: QuantiGene 2.0 assay was used for the quantification of AR-FL and AR-V7 mRNA levels.
-
Procedure: Cells were lysed, and the lysate was hybridized with gene-specific probes. Signal amplification and detection were performed according to the manufacturer's protocol. Data was normalized to housekeeping genes.[1]
3. Protein Analysis (Western Blotting):
-
Procedure: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for AR-FL, AR-V7, and a loading control (e.g., GAPDH). Membranes were then incubated with secondary antibodies and visualized.[1]
4. Cysteine Reactivity Profiling (MS-ABPP):
-
Method: Mass spectrometry-based activity-based protein profiling was used to assess the covalent engagement of cysteine residues by the compounds.
-
Procedure: 22Rv1 cells were treated with the compounds. Cell lysates were then analyzed by mass spectrometry to identify and quantify the modification of cysteine residues across the proteome, revealing the specific engagement of NONO C145 by (R)-SKBG-1.[1]
5. Immunofluorescence for NONO Localization:
-
Procedure: 22Rv1 cells were grown on coverslips and treated with the compounds. Cells were then fixed, permeabilized, and incubated with a primary antibody against NONO, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Images were acquired using a fluorescence microscope to visualize the subcellular localization of NONO.[1]
Visualizing the Role of Stereochemistry in SKBG-1's Function
The following diagrams illustrate the logical and experimental framework that underscores the importance of using enantiomers to validate a drug's mechanism of action.
Caption: Logical framework for validating the stereospecific function of (R)-SKBG-1.
Caption: Comparative experimental workflow for (R)-SKBG-1 and this compound.
References
- 1. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 7. biomedgrid.com [biomedgrid.com]
- 8. courses.washington.edu [courses.washington.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of (S)-Skbg-1 and (R)-SKBG-1 in Targeting the NONO RNA-Binding Protein
For researchers and professionals in drug development, the precise targeting of oncogenic pathways is a paramount goal. This guide provides a detailed comparison of the experimental arms for (S)-Skbg-1 and (R)-SKBG-1, focusing on their differential effects on the RNA-binding protein NONO, a key regulator in various cancers. The data presented herein is compiled from multiple studies to ensure a comprehensive and objective overview.
Executive Summary
(R)-SKBG-1 is a covalent inhibitor that specifically targets the NONO RNA-binding protein.[1][2] Its mechanism of action involves binding to a unique cysteine residue (C145) on NONO, which is absent in its paralogs SFPQ and PSPC1.[3] This interaction stabilizes the NONO-RNA complex, leading to the downregulation of critical oncogenes, including the androgen receptor (AR) and its splice variants, thereby inhibiting cancer cell proliferation.[1] In stark contrast, this compound is the inactive enantiomer of (R)-SKBG-1 and serves as a crucial negative control in experimental setups, as it does not exhibit binding to NONO.[2][4][5] This stereospecificity highlights the precise molecular interactions required for the therapeutic effect of (R)-SKBG-1.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies between (R)-SKBG-1 and this compound.
| Experimental Arm | Target | IC50 (AR-FL mRNA depletion) | IC50 (AR-V7 mRNA depletion) | Reference |
| (R)-SKBG-1 | NONO | 3.1 µM | 5.5 µM | [1][2] |
| This compound | N/A | Inactive | Inactive | [2][5] |
| Experimental Arm | Concentration | Cell Line | Key Finding | Reference |
| (R)-SKBG-1 | 20 µM | 22Rv1 | Significantly downregulated ~1,000 mRNAs | [1] |
| This compound | 20 µM | 22Rv1 | No significant effect on mRNA levels | [6] |
| (R)-SKBG-1 | 20 µM | 22Rv1 | Induced formation of NONO nuclear foci | [4][6] |
| This compound | 20 µM | 22Rv1 | Did not induce NONO nuclear foci | [4][6] |
Mechanism of Action and Signaling Pathway
(R)-SKBG-1 exerts its effect by covalently modifying NONO, leading to its accumulation in nuclear foci and subsequent disruption of mRNA processing.[4][6] This interference with NONO's function has been shown to impact several signaling pathways critical for cancer progression, including hormone signaling (androgen receptor pathway), RNA synthesis, and GTPase signal transduction.[6]
References
Unveiling the Role of NONO: A Comparative Guide to (S)-Skbg-1 and NONO Knockout Models in Research
For researchers, scientists, and drug development professionals, understanding the precise function of the multifunctional nuclear protein NONO is critical. This guide provides a comprehensive comparison of two key research tools used to probe NONO's activities: the inactive small molecule (S)-Skbg-1 and NONO knockout models. By cross-validating results from these distinct approaches, researchers can gain deeper insights into NONO's role in cellular processes and its potential as a therapeutic target.
The RNA-binding protein NONO is a critical regulator of numerous nuclear processes, including transcription, RNA splicing, and the DNA damage response[1][2]. Its multifaceted nature necessitates rigorous experimental approaches to dissect its specific functions. This guide focuses on the cross-validation of findings obtained through the use of the chemical probe this compound against the backdrop of genetic NONO knockout models.
Comparative Analysis of this compound and NONO Knockout Models
This compound is the inactive enantiomer of (R)-Skbg-1, a covalent ligand that specifically targets the NONO protein[3][4]. In experimental settings, this compound serves as a crucial negative control. Its application is expected to produce no significant biological effect, thereby confirming that any observed changes with the active (R)-Skbg-1 are indeed due to its interaction with NONO[3]. This is in stark contrast to NONO knockout models, where the complete absence of the protein leads to distinct and measurable phenotypes.
The primary value of cross-validating with this compound lies in its ability to control for off-target effects of the active compound, (R)-Skbg-1. If a biological outcome is observed with (R)-Skbg-1 but not with this compound or in a NONO knockout model, it strongly suggests that the effect is mediated through the specific inhibition of NONO.
| Parameter | This compound (Inactive Control) | NONO Knockout (KO) Model | (R)-Skbg-1 (Active Inhibitor) |
| Target | NONO (no functional interaction)[3][5] | NONO gene (ablated)[6][7] | NONO protein (covalent binding and inhibition)[3][8] |
| Expected Effect on NONO Function | None[3] | Complete loss of function[6] | Inhibition of function[8][9] |
| cGAS-STING Pathway Activation | No significant activation expected[10] | Activation (due to cytoplasmic DNA accumulation)[10] | Activation[9][10] |
| Effect on Cancer Cell Growth | No significant inhibition[3] | May show reduced proliferation depending on the cancer type[2] | Inhibition of proliferation[3][8] |
| Androgen Receptor (AR) mRNA Expression | No significant change[3] | Not directly reported, but downstream pathways may be affected. | Depletion of AR-FL and AR-V7 mRNA[3][4] |
Key Experimental Findings and Protocols
Recent studies have highlighted the role of NONO in suppressing the innate immune response through the cGAS-STING pathway[10]. Depletion of NONO, either through genetic knockout (shRNA) or chemical inhibition with (R)-Skbg-1, leads to the accumulation of cytoplasmic DNA and subsequent activation of the cGAS-STING pathway. This results in the production of pro-inflammatory cytokines like CCL5[10]. In these studies, this compound is used as a negative control to demonstrate the specificity of the (R)-Skbg-1-induced phenotype[3].
Experimental Protocols
Cell Culture and Treatment:
-
Human triple-negative breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media.
-
For chemical inhibition studies, cells are treated with varying concentrations of (R)-Skbg-1, this compound, or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24 hours)[3][10].
NONO Knockdown using shRNA:
-
Lentiviral particles containing short hairpin RNA (shRNA) targeting NONO or a non-targeting control are used to infect cells.
-
Stable cell lines with reduced NONO expression are selected and verified by Western blot and qRT-PCR[10].
Western Blot Analysis:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against NONO, phosphorylated TBK1, and other proteins in the cGAS-STING pathway, followed by secondary antibodies[10].
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for genes such as CCL5 and housekeeping genes for normalization to quantify changes in gene expression[10].
Immunofluorescence:
-
Cells grown on coverslips are treated as required, then fixed, permeabilized, and stained with antibodies against proteins of interest (e.g., NONO) and counterstained with DAPI for nuclear visualization.
-
Images are captured using a fluorescence microscope to observe protein localization[11].
Visualizing the Pathways and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Gene - NONO [maayanlab.cloud]
- 2. Non-POU domain-containing octamer-binding protein - Wikipedia [en.wikipedia.org]
- 3. Remodeling oncogenic transcriptomes by small molecules targeting NONO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. cyagen.com [cyagen.com]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NONO Protein Regulates the Immune Response in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NONO Protein Regulates the Immune Response in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (S)-Skbg-1: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-Skbg-1, a compound utilized in contemporary research. In the absence of specific published disposal protocols for this compound, this document outlines a comprehensive approach based on established best practices for the management of research-grade chemical waste.
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural task but a cornerstone of laboratory safety and environmental stewardship. All chemical waste must be managed in a way that minimizes risk to personnel and the environment. This involves proper segregation, labeling, and storage of waste before its ultimate disposal by qualified personnel. Under no circumstances should chemical waste be disposed of in regular trash or down the drain unless explicitly identified as non-hazardous and permissible by institutional and local regulations.[1][2]
Quantitative Data Summary for Chemical Waste Handling
While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for the accumulation and storage of chemical waste in a laboratory setting, in accordance with regulations such as those from the EPA.[1]
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Volume | 25 gallons of chemical waste (total) per laboratory | Prevents the storage of excessive amounts of hazardous materials in a single location.[3] |
| Maximum Accumulation Time | Up to 6 months within an academic facility | Ensures timely disposal and reduces the risks associated with long-term storage.[1] |
| Empty Container Rinsing | Triple rinse with a suitable solvent | Rinsate must be collected and treated as hazardous waste.[4] |
| pH Range for Aqueous Waste | Between 5 and 9 for sewer disposal (if permitted) | Neutralization is required for acidic or basic waste streams before drain disposal. |
Detailed Protocol for the Disposal of this compound
This protocol provides a detailed methodology for the safe handling and disposal of this compound, treating it as a potentially hazardous chemical of unknown toxicity.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Designated and properly labeled hazardous waste container (compatible with organic solvents).
-
Waste accumulation log.
-
Spill kit for chemical spills.
Step-by-Step Disposal Procedure:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Since the specific hazards are not well-documented, treat the compound with caution, assuming it may be toxic, irritant, or environmentally harmful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Work in a Ventilated Area: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a labeled, sealed, and compatible liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately if required by your institution's waste management program.
-
Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[2][3]
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly marked.
-
Waste Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from general traffic, sources of ignition, and incompatible chemicals. Ensure secondary containment is in place to capture any potential leaks.
-
Documentation: Record the generation of the waste in the laboratory's hazardous waste log. This log should include the chemical name, quantity, and date of disposal.
-
Arrange for Pickup: Once the waste container is full or has reached its maximum accumulation time, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not attempt to transport or dispose of the chemical waste yourself.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the safe disposal of a research chemical like this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationship of waste segregation for this compound.
By adhering to these general yet critical safety and disposal procedures, laboratories can ensure the responsible management of research chemicals like this compound, safeguarding both their personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (S)-Skbg-1
Essential Safety and Handling Guide for (S)-Skbg-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity. This compound is utilized as an inactive, covalent NONO ligand for assay control purposes. While it is the inactive enantiomer of (R)-Skbg-1, it should be handled with the same level of care as any other research chemical.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any potential dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier recommendations.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean, and all required equipment is within reach.
-
Weighing and Aliquoting: If working with the powdered form, conduct these operations in a chemical fume hood to avoid inhalation of any dust particles. Use appropriate tools for accurate measurement.
-
Solution Preparation: When dissolving this compound, add the solvent to the vial containing the compound slowly. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Use in Experiments: When adding this compound to your experimental setup, do so carefully to avoid splashes or spills.
-
Post-Handling: After use, securely cap the stock container and return it to the appropriate storage conditions. Clean any contaminated surfaces and dispose of waste as outlined in the disposal plan.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Notify: Inform your laboratory supervisor and any colleagues in the area.
-
Contain: For small spills, use an absorbent material, such as vermiculite (B1170534) or a spill pillow, to contain the substance.[2]
-
Clean-up:
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Carefully scoop up the absorbed material and place it into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Wipe the area dry with paper towels.
-
-
Dispose: All materials used for cleanup, including gloves and paper towels, should be disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated, clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal Procedures: Follow your institution's guidelines for the disposal of chemical waste. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.[3][4][5]
Visual Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.edvotek.com [blog.edvotek.com]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
